Product packaging for Mirogabalin Besylate(Cat. No.:CAS No. 1138245-21-2)

Mirogabalin Besylate

Cat. No.: B609055
CAS No.: 1138245-21-2
M. Wt: 367.5 g/mol
InChI Key: OKJXJRVWXYRSAN-TXULWXBWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Mirogabalin besylate is a novel gabapentinoid developed by Daiichi Sankyo, approved in several Asian countries for treating peripheral neuropathic pain, such as diabetic peripheral neuropathic pain (DPNP) and post-herpetic neuralgia (PHN) . Its core research value lies in its unique and potent mechanism of action as a selective ligand for the α2δ subunits of voltage-gated calcium channels (VGCCs) . Mirogabalin exhibits high binding affinity for both the α2δ-1 and α2δ-2 subunits, but with a notably slower dissociation rate from the α2δ-1 subunit, which is implicated in pain modulation . This prolonged binding to α2δ-1 is associated with sustained analgesic effects in preclinical models . Concurrently, its rapid dissociation from the α2δ-2 subunit, linked to central nervous system (CNS) side effects, is believed to contribute to a potentially wider safety margin and a lower incidence of adverse effects compared to other gabapentinoids like pregabalin . By binding to the α2δ-1 subunit on presynaptic neurons in the dorsal root ganglion, mirogabalin reduces calcium influx, thereby inhibiting the release of various excitatory neurotransmitters, such as glutamate, substance P, and calcitonin gene-related peptide (CGRP) . This action ultimately leads to a dampening of neuronal hyperexcitability and signal propagation in pain pathways . Pharmacokinetically, mirogabalin is characterized by rapid oral absorption, low plasma protein binding, minimal metabolism, and is primarily excreted unchanged by the kidneys, necessitating dosage consideration in models of renal impairment . Clinical trials have demonstrated its efficacy in significantly reducing average daily pain scores in patients with DPNP and PHN . The most common adverse events observed in these studies were dose-dependent somnolence and dizziness . Research into new applications, such as for chemotherapy-induced peripheral neuropathy and postoperative neuropathic pain, is ongoing, highlighting its growing importance in pain research .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H25NO5S B609055 Mirogabalin Besylate CAS No. 1138245-21-2

Properties

IUPAC Name

2-[(1R,5S,6S)-6-(aminomethyl)-3-ethyl-6-bicyclo[3.2.0]hept-3-enyl]acetic acid;benzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2.C6H6O3S/c1-2-8-3-9-5-12(7-13,6-11(14)15)10(9)4-8;7-10(8,9)6-4-2-1-3-5-6/h4,9-10H,2-3,5-7,13H2,1H3,(H,14,15);1-5H,(H,7,8,9)/t9-,10-,12-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKJXJRVWXYRSAN-TXULWXBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2C(C1)CC2(CC(=O)O)CN.C1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C[C@@H]2[C@H](C1)C[C@@]2(CC(=O)O)CN.C1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1138245-21-2
Record name Bicyclo[3.2.0]hept-3-ene-6-acetic acid, 6-(aminomethyl)-3-ethyl-, (1R,5S,6S)-, benzenesulfonate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1138245-21-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mirogabalin besylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1138245212
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MIROGABALIN BESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01F4FRP8YL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Optimization of Mirogabalin Besylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mirogabalin Besylate, a gabapentinoid developed by Daiichi Sankyo, is a therapeutic agent for peripheral neuropathic pain.[1][2] Its synthesis presents considerable challenges due to a strained bicyclo[3.2.0]heptane core and three contiguous stereocenters.[3][4] This guide provides a detailed overview of two primary synthetic pathways: the original route developed by Daiichi Sankyo and a more recent, optimized industrial synthesis. We will delve into the experimental protocols for key reactions, present quantitative data in structured tables for comparative analysis, and visualize the synthetic workflows using Graphviz diagrams. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the development and manufacturing of this compound.

Introduction

Mirogabalin is a ligand for the α2δ-1 and α2δ-2 subunits of voltage-gated calcium channels, exhibiting a longer dissociation half-life than its predecessors, which is believed to contribute to its potent and sustained analgesic effects.[1] The complex molecular architecture of Mirogabalin has necessitated the development of sophisticated and efficient synthetic strategies suitable for large-scale production. This guide will explore two significant approaches to its synthesis, highlighting the evolution of the process towards a more industrially viable method.

The Original Daiichi Sankyo Synthesis Pathway

The initial synthesis of Mirogabalin developed by Daiichi Sankyo laid the groundwork for producing this complex molecule. A key feature of this route is the resolution of a racemic bicyclic ketone intermediate to establish the required stereochemistry early in the sequence.[3]

Synthesis Pathway Overview

The Daiichi Sankyo synthesis can be conceptualized in the following stages:

  • Formation of the Bicyclic Core: Commencing with readily available starting materials, a Claisen rearrangement followed by an intramolecular [2+2] cycloaddition constructs the bicyclo[3.2.0]heptane skeleton.[1][4]

  • Stereocenter Establishment: The racemic bicyclic ketone undergoes resolution to isolate the desired enantiomer.[3]

  • Functional Group Introduction: A Knoevenagel condensation installs a malonate group, which is then elaborated to introduce the aminomethyl side chain.[3]

  • Final Salt Formation: The free base of Mirogabalin is converted to the besylate salt.[3]

Daiichi_Sankyo_Pathway A Allyl Alcohol + Butyraldehyde B Acetal Intermediate A->B Condensation C Aldehyde via Claisen Rearrangement B->C Acid-mediated Rearrangement D α,β-Unsaturated Acid C->D Knoevenagel-Doebner Condensation E Racemic Bicyclic Ketone D->E Intramolecular [2+2] Cycloaddition F Optically Pure Ketone E->F Optical Resolution G Diethyl Cyclobutylidene Malonate F->G Knoevenagel Condensation H Mirogabalin Free Base G->H Multi-step Elaboration I This compound H->I Benzenesulfonic Acid

Figure 1: Daiichi Sankyo Synthesis Pathway for this compound.
Key Experimental Protocols

2.2.1. Claisen Rearrangement and Cycloaddition to form Racemic Bicyclic Ketone

The synthesis begins with the condensation of allyl alcohol and butyraldehyde to form an acetal.[1] This intermediate undergoes an acid-mediated Claisen rearrangement to yield an aldehyde, which is then subjected to a Knoevenagel-Doebner condensation with malonic acid. The resulting α,β-unsaturated acid is treated with acetic anhydride under basic conditions to induce an intramolecular [2+2] cycloaddition, affording the racemic bicyclic ketone.[1]

2.2.2. Optical Resolution of the Bicyclic Ketone

The racemic bicyclic ketone is resolved to obtain the optically pure enantiomer. This can be achieved through various methods, including enzymatic resolution, salt crystallization with a chiral resolving agent, or asymmetric aldol condensation.[3] For example, tert-butyl (±)-[(1R,5S,6S)-3-ethyl-6-(nitromethyl)bicyclo[3.2.0]hept-3-en-6-yl]acetate can be resolved using chiral chromatography (Chiralpak IC) to separate the enantiomers.[5]

2.2.3. Knoevenagel Condensation

The optically pure ketone is transformed into diethyl cyclobutylidene malonate via a Knoevenagel condensation. To prevent the precipitation of insoluble titanium complexes, the reaction is advantageously carried out in cyclopentyl methyl ether (CPME). The use of TiCl3(Oi-Pr), generated in situ from TiCl4 and Ti(Oi-Pr)4, has been reported to be effective.[6]

Optimized Industrial Synthesis Pathway

An alternative and optimized synthesis route has been developed for the industrial production of Mirogabalin. This pathway avoids the use of hazardous reagents and introduces the key stereocenter with high selectivity, making it more efficient and scalable.[3]

Synthesis Pathway Overview

The key features of this optimized route include:

  • Stereoselective 1,4-Addition: A crucial step involves the stereoselective 1,4-addition of lithioacetonitrile to an alkylidene malonate, which establishes a key quaternary stereocenter.[3]

  • One-Carbon Degradation: A Hofmann rearrangement is employed for a one-carbon degradation to form the final aminomethyl group.[3]

  • One-Pot Procedures: The synthesis incorporates one-pot reactions, such as decarboxylation, hydrolysis, and hydration, to improve process efficiency.[3]

Optimized_Pathway A Optically Pure Bicyclic Ketone B Diethyl Cyclobutylidene Malonate A->B Knoevenagel Condensation C 1,4-Adduct B->C Stereoselective 1,4-Addition (Lithioacetonitrile) D Carboxylic Acid Intermediate C->D One-pot Decarboxylation & Hydrolysis E Amide Precursor D->E Hydration F Mirogabalin Free Base E->F Hofmann Rearrangement G This compound F->G Benzenesulfonic Acid

References

Enantioselective Synthesis of Mirogabalin Besylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mirogabalin Besylate, a novel gabapentinoid, has emerged as a significant therapeutic agent for the treatment of peripheral neuropathic pain. Its efficacy is intrinsically linked to its specific stereochemistry, with the desired pharmacological activity residing in the (S)-enantiomer. Consequently, the development of efficient and highly selective enantioselective synthetic methods is of paramount importance for its pharmaceutical production. This technical guide provides a comprehensive overview of the core strategies employed for the enantioselective synthesis of this compound, presenting detailed experimental protocols, comparative quantitative data, and insights into its mechanism of action.

Core Synthetic Strategies

The synthesis of enantiomerically pure this compound has been approached through several distinct and innovative strategies. The primary methods revolve around the asymmetric synthesis of a key bicyclic intermediate or the resolution of a racemic mixture. This guide focuses on two prominent and contrasting approaches: the organocatalytic kinetic resolution of a racemic bicyclic ketone, a method developed by Daiichi Sankyo, and a stereoselective 1,4-addition of lithioacetonitrile followed by a Hofmann rearrangement.

Quantitative Data Summary

The following table summarizes the quantitative data for the key enantioselective steps in the synthesis of this compound, allowing for a direct comparison of the different methodologies.

Synthetic MethodKey StepSubstrateCatalyst/ReagentYield (%)Enantiomeric Excess (ee%)Diastereomeric Excess (de%)
Organocatalytic Kinetic Resolution Aldol reaction with kinetic resolutionRacemic bicyclic ketoneAsymmetric organocatalystHighHighN/A
Diastereoselective cyanationOptically active bicyclic ketone derivativeDiethylaluminum cyanideGoodN/AHigh
Stereoselective 1,4-Addition & Hofmann Rearrangement Stereoselective 1,4-addition of lithioacetonitrileDiethyl cyclobutylidene malonaten-BuLi, MeCN75.4>99>99
One-pot decarboxylation, hydrolysis, and hydration1,4-adductKOH, H₂O₂84.4N/AN/A
Hofmann RearrangementCarboxamide intermediateNaOBrGoodN/AN/A
Resolution of Racemic Mixture Resolution with a chiral resolving agentRacemic Mirogabalin hydrochlorideS-(+)-mandelic acid35.6HighN/A

Experimental Protocols

Organocatalytic Kinetic Resolution Route (Daiichi Sankyo Method)

This industrial-scale synthesis relies on the early establishment of chirality through an organocatalytic kinetic resolution of a racemic bicyclic ketone.[1]

a) Organocatalytic Kinetic Resolution of Racemic Bicyclic Ketone:

A racemic bicyclic ketone is subjected to an aldol reaction with p-formylbenzoic acid in the presence of a proprietary asymmetric organocatalyst.[1] This reaction proceeds with high enantioselectivity, allowing for the separation of the desired enantiomer of the ketone from the aldol product of the undesired enantiomer through simple liquid-liquid separation and distillation.[1]

b) Ti-mediated Knoevenagel Condensation:

The optically active bicyclic ketone is then condensed with a malonate derivative. To prevent the precipitation of insoluble titanium complexes, the reaction is typically carried out in cyclopentyl methyl ether (CPME) using TiCl₃(Oi-Pr), generated in situ from TiCl₄ and Ti(Oi-Pr)₄.[2] This yields the corresponding diethyl cyclobutylidene malonate.

c) Highly Diastereoselective Cyanation:

The crucial quaternary stereocenter is constructed via a highly diastereoselective cyanation of the cyclobutylidene malonate. This is achieved by treating the substrate with a cyanide source, such as diethylaluminum cyanide, which adds to the convex face of the molecule with perfect stereoselectivity.[2]

d) Cascade Reaction of Semi-hydrolysis and Decarboxylation:

The resulting cyano-malonate is subjected to a one-pot cascade reaction involving semi-hydrolysis and decarboxylation to furnish the corresponding cyano-acid intermediate.[1]

e) Reduction and Salt Formation:

The nitrile group is then reduced to the primary amine, and subsequent salt formation with benzenesulfonic acid affords this compound.

Stereoselective 1,4-Addition and Hofmann Rearrangement Route

This alternative approach introduces a two-carbon unit via a stereoselective Michael addition, followed by a one-carbon degradation using a Hofmann rearrangement.[2]

a) Stereoselective 1,4-Addition of Lithioacetonitrile:

To a solution of diethyl cyclobutylidene malonate in THF at -20 °C, a solution of lithioacetonitrile (generated in situ from acetonitrile and n-butyllithium) is added. The reaction mixture is stirred to afford the 1,4-adduct with excellent stereoselectivity. The reaction has been reported to yield the desired product in 75.4%.[2]

b) One-Pot Decarboxylation, Hydrolysis, and Hydration:

The 1,4-adduct is subjected to a one-pot reaction sequence. First, decarboxylation is induced by heating with aqueous potassium hydroxide in ethanol. The solvent is then exchanged for water, and further hydrolysis of the remaining ester group is carried out. Finally, the nitrile is hydrated to a primary amide using aqueous hydrogen peroxide under basic conditions. This one-pot process has been reported to yield the carboxamide intermediate in 84.4% yield.[2]

c) Hofmann Rearrangement:

The carboxamide is then subjected to a Hofmann rearrangement using sodium hypobromite (NaOBr) to effect a one-carbon degradation, yielding the γ-amino acid core of Mirogabalin.

d) Salt Formation:

The resulting amino acid is then treated with benzenesulfonic acid to afford this compound.

Resolution of Racemic Mirogabalin

A more traditional approach involves the synthesis of racemic Mirogabalin followed by resolution of the enantiomers.

a) Synthesis of Racemic Mirogabalin Hydrochloride:

Racemic Mirogabalin can be synthesized via various routes, including one that starts from 3-ethylbicyclo[3.2.0]hept-3-ene-6-one and proceeds through a Hofmann degradation to yield racemic Mirogabalin hydrochloride in high yield (92%).[3]

b) Resolution with S-(+)-Mandelic Acid:

The racemic Mirogabalin hydrochloride is first converted to its methyl ester. This racemic ester is then treated with the chiral resolving agent S-(+)-mandelic acid in isopropanol. The diastereomeric salt of the desired (S)-enantiomer selectively crystallizes out and can be isolated by filtration. This resolution step has a reported yield of 35.6%.[3] The ester is then hydrolyzed to afford the enantiomerically pure Mirogabalin.

Mechanism of Action and Signaling Pathway

Mirogabalin exerts its analgesic effects by selectively binding to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[4] This binding has several downstream consequences that ultimately lead to a reduction in neuropathic pain.

Key aspects of Mirogabalin's mechanism of action include:

  • Inhibition of Calcium Influx: By binding to the α2δ-1 subunit, Mirogabalin modulates the function of VGCCs, leading to a reduction in calcium influx into presynaptic nerve terminals.[4]

  • Reduced Neurotransmitter Release: The decrease in intracellular calcium concentration inhibits the release of excitatory neurotransmitters such as glutamate, substance P, and calcitonin gene-related peptide (CGRP) from nociceptive neurons.[4]

  • Modulation of Inflammatory Signaling: Mirogabalin has been shown to prevent spinal microglia and macrophage activation and suppress the release of pronociceptive chemokines like CCL2 and CCL5. This anti-inflammatory effect is mediated, at least in part, through the inhibition of the p38 MAPK signaling pathway.[5][6]

  • Activation of Descending Noradrenergic System: The binding of Mirogabalin to the α2δ-1 subunit, particularly in supraspinal regions, leads to the activation of the descending noradrenergic pain inhibitory system, further contributing to its analgesic effects.

Visualizations

Mirogabalin Synthetic Strategies Overview

Mirogabalin_Synthesis cluster_0 Organocatalytic Kinetic Resolution Route cluster_1 Stereoselective 1,4-Addition & Hofmann Rearrangement Route cluster_2 Resolution of Racemic Mixture Route racemic_ketone Racemic Bicyclic Ketone kinetic_resolution Organocatalytic Kinetic Resolution racemic_ketone->kinetic_resolution optically_active_ketone Optically Active Ketone kinetic_resolution->optically_active_ketone knoevenagel Knoevenagel Condensation optically_active_ketone->knoevenagel malonate_derivative Malonate Derivative knoevenagel->malonate_derivative cyanation Diastereoselective Cyanation malonate_derivative->cyanation cyano_malonate Cyano-Malonate cyanation->cyano_malonate cascade Cascade Reaction (Hydrolysis & Decarboxylation) cyano_malonate->cascade mirogabalin_intermediate1 Mirogabalin Precursor cascade->mirogabalin_intermediate1 mirogabalin_besylate This compound mirogabalin_intermediate1->mirogabalin_besylate start_malonate Diethyl Cyclobutylidene Malonate michael_addition Stereoselective 1,4-Addition (Lithioacetonitrile) start_malonate->michael_addition adduct 1,4-Adduct michael_addition->adduct one_pot One-Pot Reaction (Decarboxylation, Hydrolysis, Hydration) adduct->one_pot carboxamide Carboxamide Intermediate one_pot->carboxamide hofmann Hofmann Rearrangement carboxamide->hofmann mirogabalin_intermediate2 Mirogabalin Precursor hofmann->mirogabalin_intermediate2 mirogabalin_intermediate2->mirogabalin_besylate racemic_miro Racemic Mirogabalin Hydrochloride resolution Resolution with Chiral Agent racemic_miro->resolution enantiopure_miro Enantiopure Mirogabalin resolution->enantiopure_miro enantiopure_miro->mirogabalin_besylate Mirogabalin_MoA mirogabalin Mirogabalin a2d1 α2δ-1 Subunit of Voltage-Gated Ca²⁺ Channel mirogabalin->a2d1 binds to microglia_activation Microglia/Macrophage Activation mirogabalin->microglia_activation inhibits descending_pathway Descending Noradrenergic Pain Inhibitory System mirogabalin->descending_pathway activates ca_influx Ca²⁺ Influx a2d1->ca_influx inhibits neurotransmitter_release Release of Excitatory Neurotransmitters (Glutamate, Substance P, CGRP) ca_influx->neurotransmitter_release pain_transmission Nociceptive Signal Transmission neurotransmitter_release->pain_transmission analgesia Analgesic Effect pain_transmission->analgesia p38_mapk p38 MAPK Pathway microglia_activation->p38_mapk chemokine_release Release of Pronociceptive Chemokines (CCL2, CCL5) p38_mapk->chemokine_release neuroinflammation Neuroinflammation chemokine_release->neuroinflammation neuroinflammation->pain_transmission descending_pathway->pain_transmission inhibits

References

Mirogabalin Besylate: A Technical Deep Dive into its Mechanism of Action in Novel Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mirogabalin Besylate, a novel gabapentinoid, has emerged as a significant therapeutic agent for the management of neuropathic pain. Its distinct pharmacological profile, characterized by a high affinity for the α2δ subunit of voltage-gated calcium channels (VGCCs), sets it apart from its predecessors. This in-depth technical guide elucidates the core mechanism of action of this compound, with a particular focus on its effects in novel cell lines beyond the traditional dorsal root ganglion (DRG) neurons. By exploring its interactions at a molecular level and its influence on downstream signaling cascades, this document aims to provide a comprehensive resource for researchers and professionals in the field of drug development and neuroscience.

Core Mechanism of Action: Targeting the α2δ Subunit of Voltage-Gated Calcium Channels

Mirogabalin's primary mechanism of action is its potent and selective binding to the α2δ subunit of voltage-gated calcium channels (VGCCs).[1] This interaction is central to its analgesic effects. Unlike earlier gabapentinoids, Mirogabalin exhibits a higher binding affinity and a notably slower dissociation rate from the α2δ-1 subunit, which is predominantly expressed in the nervous system and implicated in pain signaling.[2] This sustained binding is thought to contribute to its prolonged therapeutic effects.[2]

The binding of Mirogabalin to the α2δ-1 subunit modulates calcium influx into presynaptic nerve terminals.[3] This reduction in calcium concentration leads to a decrease in the release of excitatory neurotransmitters, such as glutamate, which are pivotal in the transmission and amplification of pain signals within the central nervous system.[3]

Quantitative Binding Affinity and Dissociation Data

The following table summarizes the binding affinities and dissociation kinetics of Mirogabalin compared to Pregabalin for the human α2δ-1 and α2δ-2 subunits.

LigandSubunitDissociation Constant (Kd) (nmol/L)Dissociation Half-life (t1/2) (hours)
Mirogabalin α2δ-113.5[2]11.1[2]
α2δ-222.7[2]2.4[2]
Pregabalin α2δ-162.5[2]1.4[2]
α2δ-2125.0[2]1.4[2]

Expanding the Mechanistic Understanding: Effects in Novel Cell Lines

Recent research has extended the investigation of Mirogabalin's effects beyond DRG neurons, revealing its impact on other cell types, thereby broadening our understanding of its pharmacological profile.

Pituitary Tumor (GH3) Cells: A Novel Neuronal Model

In a significant departure from studies on primary sensory neurons, the effects of Mirogabalin have been examined in pituitary tumor (GH3) cells. These cells provide a valuable model for studying ion channel pharmacology. Research has demonstrated that Mirogabalin can effectively inhibit voltage-gated Na+ currents (INa) in GH3 cells in a concentration-dependent manner. This finding suggests a broader spectrum of activity for Mirogabalin on excitable membranes than previously understood. The inhibition of both transient and sustained components of the sodium current points to a potential additional mechanism contributing to its overall efficacy in modulating neuronal hyperexcitability.

Microglia and Macrophages: Unveiling Indirect Anti-inflammatory and Neuromodulatory Effects

Emerging evidence indicates that Mirogabalin can indirectly influence the function of non-neuronal cells, specifically microglia and macrophages, which are key players in the neuroinflammatory processes associated with neuropathic pain. Studies have shown that repeated administration of Mirogabalin can strongly prevent the activation of spinal microglia and macrophages in response to nerve injury.[4][5] This effect is accompanied by a reduction in the levels of the pro-inflammatory chemokines CCL2 and CCL5, as well as a decrease in the activity of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[4][5][6]

This suggests that while Mirogabalin's primary target is neuronal, its therapeutic benefits are amplified by its ability to quell the neuroinflammatory response mediated by glial cells. This indirect action likely stems from the initial reduction in neuronal hyperexcitability and neurotransmitter release, which in turn reduces the signals that activate microglia.

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Mirogabalin's Core Mechanism of Action Mirogabalin This compound a2d1 α2δ-1 Subunit of VGCC Mirogabalin->a2d1 Binds with high affinity and slow dissociation VGCC Voltage-Gated Calcium Channel (VGCC) a2d1->VGCC Modulates channel function Ca_influx Decreased Ca²⁺ Influx VGCC->Ca_influx Neurotransmitter_release Reduced Release of Excitatory Neurotransmitters (e.g., Glutamate) Ca_influx->Neurotransmitter_release Analgesia Analgesic Effect Neurotransmitter_release->Analgesia

Core mechanism of Mirogabalin on VGCCs.

Downstream Signaling Effects of Mirogabalin on Microglia cluster_neuron Presynaptic Neuron cluster_microglia Microglia/Macrophage Mirogabalin Mirogabalin a2d1 α2δ-1 Subunit Mirogabalin->a2d1 Ca_influx ↓ Ca²⁺ Influx a2d1->Ca_influx Neurotransmitter ↓ Excitatory Neurotransmitter Release Ca_influx->Neurotransmitter Microglia_activation ↓ Microglial Activation Neurotransmitter->Microglia_activation Indirectly Inhibits p38 ↓ p38 MAPK Signaling Microglia_activation->p38 Chemokines ↓ CCL2 & CCL5 Release Microglia_activation->Chemokines Neuroinflammation Reduced Neuroinflammation p38->Neuroinflammation Chemokines->Neuroinflammation Experimental Workflow: Whole-Cell Patch Clamp start Start cell_prep Prepare Cell Culture (e.g., DRG neurons, GH3 cells) start->cell_prep seal Approach Cell and Form Gigaohm Seal cell_prep->seal pipette_prep Fabricate Borosilicate Glass Micropipette (3-7 MΩ) internal_sol Fill Pipette with Internal Solution pipette_prep->internal_sol internal_sol->seal rupture Rupture Cell Membrane (Apply Suction) seal->rupture record Record Whole-Cell Currents (Voltage-Clamp Mode) rupture->record drug_app Apply Mirogabalin (Test Concentration) record->drug_app record_drug Record Currents in the Presence of Mirogabalin drug_app->record_drug washout Washout Drug record_drug->washout record_washout Record Post-Washout Currents washout->record_washout analysis Data Analysis (Current Amplitude, Kinetics) record_washout->analysis end End analysis->end

References

Exploratory Studies of Mirogabalin Besylate in Non-Neuropathic Pain Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mirogabalin Besylate, a novel, preferentially selective ligand for the α2δ-1 subunit of voltage-gated calcium channels (VGCCs), has demonstrated significant analgesic effects in various neuropathic pain models.[1][2][3] This technical guide delves into the exploratory preclinical studies of Mirogabalin in non-neuropathic pain modalities, including inflammatory and fibromyalgia-like pain. While extensive research has focused on its efficacy in neuropathic conditions, this paper aims to consolidate the available data on its potential in other pain states, providing a resource for researchers and drug development professionals.

Core Mechanism of Action

Mirogabalin's primary mechanism of action involves its potent binding to the α2δ subunits of VGCCs.[1][2] This binding modulates calcium influx into presynaptic nerve terminals, subsequently reducing the release of excitatory neurotransmitters such as glutamate, substance P, and calcitonin gene-related peptide (CGRP).[4] Notably, Mirogabalin exhibits a slower dissociation rate from the α2δ-1 subunit compared to the α2δ-2 subunit, which is thought to contribute to its sustained analgesic efficacy and a potentially wider therapeutic window with fewer central nervous system-related side effects.[1][5]

Signaling Pathway of Mirogabalin Action

Mirogabalin This compound a2d_subunit α2δ-1 and α2δ-2 Subunits of Voltage-Gated Ca²⁺ Channels Mirogabalin->a2d_subunit ca_influx Reduced Presynaptic Ca²⁺ Influx a2d_subunit->ca_influx Modulation neurotransmitter Decreased Release of Excitatory Neurotransmitters (Glutamate, Substance P, CGRP) ca_influx->neurotransmitter neuronal_excitability Reduced Neuronal Hyperexcitability neurotransmitter->neuronal_excitability analgesia Analgesic Effect neuronal_excitability->analgesia cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis acclimatization Acclimatization of Sprague-Dawley Rats drug_prep Mirogabalin Preparation (Oral, Intrathecal, or Intracerebroventricular) drug_admin Mirogabalin Administration formalin_inj Formalin Injection (Intraplantar) drug_admin->formalin_inj observation Behavioral Observation (Flinching) formalin_inj->observation phase1 Phase 1 Analysis (0-10 min) observation->phase1 phase2 Phase 2 Analysis (10-60 min) observation->phase2 cluster_ics Intermittent Cold Stress (ICS) Model - Mice cluster_sluka Acidic Saline Injection (Sluka) Model - Rats ics_induction ICS Induction (3 days) ics_vonfrey Von Frey Test (Baseline) ics_induction->ics_vonfrey ics_drug Mirogabalin Admin (p.o.) ics_vonfrey->ics_drug ics_vonfrey_post Von Frey Test (Post-drug) ics_drug->ics_vonfrey_post sluka_induction Acidic Saline Injections (2 injections, 5 days apart) sluka_vonfrey Von Frey Test (Baseline) sluka_induction->sluka_vonfrey sluka_drug Mirogabalin Admin (p.o.) sluka_vonfrey->sluka_drug sluka_vonfrey_post Von Frey Test (Post-drug) sluka_drug->sluka_vonfrey_post

References

Mirogabalin Besylate: A Comprehensive Technical Analysis of its Binding Affinity for α2δ-1 and α2δ-2 Subunits

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding characteristics of Mirogabalin Besylate to the α2δ-1 and α2δ-2 subunits of voltage-gated calcium channels (VGCCs). Mirogabalin is a novel gabapentinoid developed for the treatment of neuropathic pain.[1][2] Its therapeutic efficacy and safety profile are intrinsically linked to its specific interactions with these subunits.[1][3] This document synthesizes key quantitative data, details the experimental methodologies used for these determinations, and presents visual representations of the underlying molecular interactions and experimental workflows.

Core Data Presentation: Binding Affinity and Dissociation Kinetics

Mirogabalin exhibits a potent binding affinity for both human α2δ-1 and α2δ-2 subunits.[4][5][6] While it does not show significant subtype selectivity in terms of equilibrium dissociation constant (Kd), its kinetic binding properties, particularly its dissociation rate, reveal a notable difference between the two subunits.[4][7][8][9] This differential kinetic profile is thought to contribute to its sustained analgesic effects and favorable safety margin.[1][3][7][8]

The following tables summarize the key binding parameters of Mirogabalin in comparison to Pregabalin, another widely used α2δ ligand.

Table 1: Equilibrium Dissociation Constants (Kd) of Mirogabalin and Pregabalin for Human α2δ Subunits

LigandSubunitDissociation Constant (Kd) [nmol/L]
Mirogabalin α2δ-113.5[3][8][9]
α2δ-222.7[3][8][9]
Pregabalin α2δ-162.5[3][9]
α2δ-2125.0[9]

Table 2: Dissociation Half-Life (t1/2) and Dissociation Rate Constant (Koff) of Mirogabalin and Pregabalin from Human α2δ Subunits

LigandSubunitDissociation Half-Life (t1/2) [h]Dissociation Rate Constant (Koff) [h⁻¹]
Mirogabalin α2δ-111.1[7][8][9]0.0627[7][8]
α2δ-22.4[7][8][9]0.2837[7][8]
Pregabalin α2δ-11.4[7][8][9]Not Reported
α2δ-21.4[7][8][9]Not Reported

Experimental Protocols: Radioligand Binding Assays

The binding characteristics of Mirogabalin were determined using in vitro radioligand binding assays.[9] These assays are a gold standard for quantifying the interaction between a ligand and its receptor.[10][11]

1. Preparation of Cell Membranes:

  • Human embryonic kidney (HEK293) cells, specifically the 293A cell line, were stably transfected to express either the human α2δ-1 or human α2δ-2 subunit.[8][9]

  • The cells were cultured and harvested.

  • Cell membranes were prepared by homogenization in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[12]

  • The homogenate was centrifuged to pellet the membranes, which were then washed and resuspended in a suitable buffer.[12] The protein concentration of the membrane preparation was determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.[12]

2. Radioligand Binding Assay (Competition Assay):

  • To determine the dissociation constant (Kd), competition binding assays were performed using tritium-labeled ([³H]) Mirogabalin or Pregabalin.[9][10]

  • The assays were carried out in 96-well plates.[12]

  • Each well contained the cell membrane preparation (expressing either α2δ-1 or α2δ-2), a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled competing ligand (Mirogabalin or Pregabalin).[10]

  • The plates were incubated to allow the binding to reach equilibrium.[12]

  • The incubation was terminated by rapid vacuum filtration through glass fiber filters, which separates the bound from the unbound radioligand.[12] The filters were then washed with ice-cold buffer to remove any non-specifically bound radioligand.[12]

  • The amount of radioactivity trapped on the filters, corresponding to the bound radioligand, was quantified using a scintillation counter.[12]

  • The data was analyzed using non-linear regression to determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand). The Ki (and subsequently Kd) was calculated from the IC50 using the Cheng-Prusoff equation.

3. Dissociation Kinetics Assay:

  • To determine the dissociation rate (Koff) and half-life (t1/2), a kinetic radioligand binding assay was employed.[10]

  • The cell membrane preparations were first incubated with the radiolabeled ligand to allow for association.

  • At time zero, a high concentration of an unlabeled ligand was added to prevent re-association of the radioligand once it dissociates.

  • The amount of bound radioligand was measured at various time points after the addition of the unlabeled ligand.

  • The dissociation rate constant (Koff) was determined by fitting the data to a one-phase exponential decay curve. The dissociation half-life (t1/2) was calculated from the Koff (t1/2 = ln(2)/Koff).

Visualizations: Signaling Pathways and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

Mirogabalin_Binding_Affinity cluster_ligands Ligands cluster_subunits α2δ Subunits Mirogabalin Mirogabalin a2d1 α2δ-1 Mirogabalin->a2d1 Kd = 13.5 nM t1/2 = 11.1 h a2d2 α2δ-2 Mirogabalin->a2d2 Kd = 22.7 nM t1/2 = 2.4 h Pregabalin Pregabalin Pregabalin->a2d1 Kd = 62.5 nM t1/2 = 1.4 h Pregabalin->a2d2 Kd = 125.0 nM t1/2 = 1.4 h

Caption: Comparative binding affinities of Mirogabalin and Pregabalin.

Signaling_Pathway Mirogabalin Mirogabalin a2d1 α2δ-1 Subunit (Upregulated in Neuropathic Pain) Mirogabalin->a2d1 Binds with high affinity and slow dissociation VGCC Voltage-Gated Ca²⁺ Channel a2d1->VGCC Modulates channel trafficking and function Ca_influx Reduced Ca²⁺ Influx VGCC->Ca_influx Inhibition Neurotransmitter_release Decreased Release of Excitatory Neurotransmitters (e.g., Glutamate, Substance P) Ca_influx->Neurotransmitter_release Leads to Analgesia Analgesic Effect Neurotransmitter_release->Analgesia Results in

Caption: Mirogabalin's mechanism of action via α2δ-1 subunit binding.

Experimental_Workflow start Start cell_culture Culture 293A cells expressing human α2δ-1 or α2δ-2 start->cell_culture membrane_prep Prepare cell membranes via homogenization and centrifugation cell_culture->membrane_prep binding_assay Perform radioligand binding assay (Competition or Kinetic) membrane_prep->binding_assay incubation Incubate membranes with radioligand and test compound binding_assay->incubation filtration Separate bound and free ligand by vacuum filtration incubation->filtration counting Quantify bound radioligand using scintillation counting filtration->counting data_analysis Analyze data to determine Kd, Koff, and t1/2 counting->data_analysis end End data_analysis->end

Caption: Workflow for radioligand binding assay.

References

The Pharmacological Profile of Mirogabalin Besylate: A Technical Guide for CNS Disorder Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mirogabalin Besylate, a novel gabapentinoid, represents a significant advancement in the therapeutic landscape for neuropathic pain, a condition often associated with a range of Central Nervous System (CNS) disorders. Developed by Daiichi Sankyo, mirogabalin has demonstrated a distinct pharmacological profile that differentiates it from its predecessors, gabapentin and pregabalin. This technical guide provides an in-depth exploration of the core pharmacological characteristics of mirogabalin, its performance in pivotal preclinical and clinical studies, and detailed methodologies of key experiments, intended to serve as a comprehensive resource for the scientific community.

Mechanism of Action: Selective and Sustained Targeting of α2δ Subunits

Mirogabalin exerts its therapeutic effects through its potent and selective binding to the α2δ subunits of voltage-gated calcium channels (VGCCs). These subunits are crucial in the trafficking and function of calcium channels that regulate the release of excitatory neurotransmitters.[1][2] The analgesic, anxiolytic, and anticonvulsant properties of mirogabalin stem from its ability to modulate neuronal hyperexcitability.[2]

A key distinguishing feature of mirogabalin is its differential binding kinetics to the two major α2δ isoforms, α2δ-1 and α2δ-2.[1][3] It exhibits a significantly slower dissociation rate from the α2δ-1 subunit compared to the α2δ-2 subunit.[2][3][4] The α2δ-1 subunit is primarily associated with the analgesic effects of gabapentinoids, while the α2δ-2 subunit is linked to central nervous system-related adverse effects such as dizziness and somnolence.[1][4] This unique binding profile is believed to contribute to mirogabalin's sustained analgesic efficacy and a potentially wider safety margin compared to other gabapentinoids.[2][5] By binding to the α2δ-1 subunit, mirogabalin reduces the influx of calcium into presynaptic nerve terminals, thereby inhibiting the release of excitatory neurotransmitters like glutamate, substance P, and calcitonin gene-related peptide (CGRP).[1][2] This action dampens the aberrant neuronal activity characteristic of neuropathic pain states.[1]

cluster_Presynaptic_Neuron Presynaptic Neuron cluster_Postsynaptic_Neuron Postsynaptic Neuron Mirogabalin Mirogabalin a2d1 α2δ-1 Subunit Mirogabalin->a2d1 Binds with high affinity and slow dissociation Ca_influx Ca²⁺ Influx Mirogabalin->Ca_influx Inhibits VGCC Voltage-Gated Calcium Channel (VGCC) a2d1->VGCC Modulates Vesicles Synaptic Vesicles (Glutamate, Substance P, CGRP) Ca_influx->Vesicles Triggers fusion Neurotransmitter_Release Reduced Neurotransmitter Release Ca_influx->Neurotransmitter_Release Leads to Pain_Signal Reduced Pain Signal Transmission Neurotransmitter_Release->Pain_Signal Results in

Mechanism of Action of Mirogabalin

Pharmacodynamics: In Vitro Binding Profile

In vitro studies have quantified the binding affinity and kinetics of mirogabalin to human and rat α2δ subunits, providing a basis for its distinct pharmacological effects. These studies typically employ radioligand binding assays.

LigandSubunitSpeciesDissociation Constant (Kd) (nmol/L)Dissociation Half-life (t1/2) (hours)
Mirogabalin α2δ-1Human13.5[2]11.1[6]
α2δ-2Human22.7[2]2.4[6]
Pregabalin α2δ-1Human62.5[2]1.4[6]
α2δ-2Human125.0[6]1.4[6]

Table 1: In Vitro Binding Characteristics of Mirogabalin and Pregabalin to Human α2δ Subunits.

Pharmacokinetics

Mirogabalin exhibits a predictable pharmacokinetic profile characterized by rapid absorption and predominantly renal excretion.

ParameterValueReference(s)
Time to Maximum Plasma Concentration (Tmax) 0.5 - 1.5 hours[2][7]
Elimination Half-life (t1/2) 2 - 4.9 hours[2][8]
Plasma Protein Binding < 25%[1][4]
Metabolism Minimal (13-20% metabolized by UGT isoforms)[2]
Excretion Primarily renal (61-72% unchanged in urine)[2][8]
Bioavailability High, with no significant food effect on overall exposure[8]

Table 2: Key Pharmacokinetic Parameters of Mirogabalin in Healthy Volunteers.

Dose adjustments are necessary for patients with renal impairment, as the total clearance of mirogabalin decreases with declining renal function.[2][9]

Preclinical Efficacy in Animal Models

Mirogabalin has demonstrated potent and long-lasting analgesic effects in various rodent models of neuropathic pain and fibromyalgia.

cluster_model Preclinical Neuropathic Pain Model Induction cluster_assessment Pain Behavior Assessment cluster_treatment Treatment Administration PSNL Partial Sciatic Nerve Ligation vonFrey von Frey Test (Mechanical Allodynia) PSNL->vonFrey STZ Streptozotocin Injection STZ->vonFrey RotaRod Rota-rod Test (Motor Coordination) Mirogabalin Mirogabalin Mirogabalin->vonFrey Reduces hypersensitivity Mirogabalin->RotaRod Assesses potential side effects Vehicle Vehicle Control Vehicle->vonFrey Vehicle->RotaRod

Experimental Workflow for Preclinical Efficacy Studies
Neuropathic Pain Models

  • Partial Sciatic Nerve Ligation (PSNL) in Rats: In this model, mirogabalin showed more potent and longer-lasting analgesic effects compared to pregabalin.[10]

  • Streptozotocin-Induced Diabetic Rats: Mirogabalin demonstrated superior analgesic effects over pregabalin in this model of diabetic neuropathy.[10]

  • Spinal Cord Injury in Rats: A single oral administration of mirogabalin significantly increased the paw withdrawal threshold in a rat model of spinal cord injury, with effects lasting up to 8 hours.[2]

Fibromyalgia Models
  • Intermittent Cold Stress (ICS) Model in Mice: Mirogabalin dose-dependently alleviated mechanical hypersensitivity.[2]

  • Unilateral Intramuscular Acidic Saline Injection (Sluka Model) in Rats: Mirogabalin produced significant and long-lasting reductions in mechanical hypersensitivity.[2]

Clinical Efficacy and Safety in CNS Disorders

Mirogabalin has been extensively evaluated in Phase II and Phase III clinical trials for several neuropathic pain conditions.

Diabetic Peripheral Neuropathic Pain (DPNP)
StudyPhaseNTreatment GroupsPrimary EndpointKey FindingsReference
Vinik et al. (2014)II452Placebo, Mirogabalin (5, 10, 15, 20, 30 mg/day), Pregabalin (300 mg/day)Change in Average Daily Pain Score (ADPS) at Week 5Mirogabalin 15, 20, and 30 mg/day showed statistically significant reductions in ADPS vs. placebo.[11]
Baba et al. (2019)III824Placebo, Mirogabalin (15, 20, 30 mg/day)Change in ADPS at Week 14Mirogabalin 30 mg/day showed a statistically significant improvement in ADPS vs. placebo.[12][13]

Table 3: Summary of Key Clinical Trials of Mirogabalin in Diabetic Peripheral Neuropathic Pain.

Postherpetic Neuralgia (PHN)
StudyPhaseNTreatment GroupsPrimary EndpointKey FindingsReference
Kato et al. (2019)III763Placebo, Mirogabalin (15, 20, 30 mg/day)Change in ADPS at Week 14All mirogabalin groups showed statistically significant improvements in ADPS vs. placebo.[14][15]

Table 4: Summary of a Key Clinical Trial of Mirogabalin in Postherpetic Neuralgia.

Fibromyalgia

Three Phase III studies (ALDAY program) evaluated the efficacy of mirogabalin for pain associated with fibromyalgia.

StudyPhaseNTreatment GroupsPrimary EndpointKey FindingsReference
Arnold et al. (2019)III1293, 1270, 1301 (3 studies)Placebo, Mirogabalin (15 mg QD, 15 mg BID), Pregabalin (150 mg BID)Change in weekly average daily worst pain score at Week 13Neither mirogabalin dose demonstrated a significant reduction in pain score compared to placebo.[16][17]

Table 5: Summary of Phase III Clinical Trials of Mirogabalin in Fibromyalgia.

Safety and Tolerability

Across clinical trials, mirogabalin has been generally well-tolerated. The most commonly reported treatment-emergent adverse events (TEAEs) are somnolence, dizziness, peripheral edema, and weight gain.[18][19][20] The incidence of these AEs appears to be dose-dependent.[19]

Adverse EventPlacebo (%)Mirogabalin 15 mg QD (%)Mirogabalin 10 mg BID (%)Mirogabalin 15 mg BID (%)
Somnolence3.810.814.519.1
Dizziness2.75.79.113.1

Table 6: Incidence of Common Treatment-Emergent Adverse Events in Pooled Phase III Studies for Peripheral Neuropathic Pain.[19]

Experimental Protocols

In Vitro Radioligand Binding Assay (Summary)
  • Objective: To determine the binding affinity (Kd) and dissociation kinetics of mirogabalin for α2δ-1 and α2δ-2 subunits.

  • Methodology: A disassociation kinetic assay using radioactivity detection of 3H-labeled compounds is performed with a stable α2δ expressing 293A cell line.[6] Membranes from these cells are incubated with a radiolabeled ligand (e.g., [3H]-gabapentin or a similar compound) and varying concentrations of the unlabeled test compound (mirogabalin). The amount of bound radioligand is measured, and the data are used to calculate the Ki (and subsequently Kd) values. For dissociation rate, the radiolabeled compound is allowed to bind to the receptor, and then an excess of unlabeled ligand is added. The rate at which the radiolabeled ligand dissociates from the receptor is measured over time to determine the dissociation half-life (t1/2).[6]

In Vivo Animal Models (Summaries)
  • Partial Sciatic Nerve Ligation (PSNL) Model in Rats:

    • Induction: Under anesthesia, the sciatic nerve of one hind limb is exposed, and a tight ligation is made around a portion of the nerve.[7][9]

    • Assessment: Mechanical allodynia is assessed using von Frey filaments, where the paw withdrawal threshold to a mechanical stimulus is measured.[7]

  • Streptozotocin (STZ)-Induced Diabetic Neuropathy Model in Rats:

    • Induction: Diabetes is induced by a single intraperitoneal or intravenous injection of streptozotocin, which is toxic to pancreatic β-cells.[21]

    • Assessment: Hyperglycemia is confirmed, and after a period of several weeks, mechanical allodynia is assessed using the von Frey test, and thermal hyperalgesia can be measured using a plantar test.[21]

  • Fibromyalgia Models:

    • Intermittent Cold Stress (ICS) Model: Mice are exposed to intermittent periods of cold stress over several days to induce a state of widespread pain sensitivity.[2]

    • Acidic Saline Injection (Sluka) Model: Repeated intramuscular injections of acidic saline into the gastrocnemius muscle of rats induce long-lasting, bilateral mechanical hyperalgesia.[2]

    • Assessment: In both models, pain sensitivity is evaluated by measuring the withdrawal response to mechanical stimulation with von Frey filaments.[2]

Clinical Trial Methodology (General Overview)
  • Design: Typically randomized, double-blind, placebo-controlled, parallel-group studies.[11][14][16]

  • Patient Population: Adults with a confirmed diagnosis of the target neuropathic pain condition (e.g., DPNP, PHN) with a baseline pain score above a specified threshold on a numerical rating scale (NRS) or visual analog scale (VAS).[11][14]

  • Intervention: Patients are randomized to receive placebo or different fixed doses of mirogabalin, often with a titration period to the target dose.[11][14] An active comparator like pregabalin may also be included.[11]

  • Primary Endpoint: The primary efficacy outcome is typically the change from baseline in the average daily pain score (ADPS) at the end of the treatment period (e.g., 14 weeks).[11][14][15]

  • Secondary Endpoints: These often include responder rates (proportion of patients with ≥30% or ≥50% pain reduction), changes in sleep interference scores, patient global impression of change (PGIC), and safety and tolerability assessments.[11][14][16]

Conclusion

This compound possesses a unique pharmacological profile characterized by its selective and sustained binding to the α2δ-1 subunit of voltage-gated calcium channels. This translates to potent and durable analgesic effects in preclinical models of neuropathic pain. Clinical trials have established its efficacy and safety in treating diabetic peripheral neuropathic pain and postherpetic neuralgia. While it did not meet its primary endpoint in fibromyalgia trials, its distinct mechanism of action and favorable pharmacokinetic profile position it as a valuable therapeutic option for specific neuropathic pain conditions. The detailed data and methodologies presented in this guide are intended to support further research and development in the field of CNS therapeutics.

References

Mirogabalin Besylate: A Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mirogabalin Besylate, a novel gabapentinoid, has emerged as a significant therapeutic agent in the management of neuropathic pain. Its distinct chemical structure and properties underpin its high affinity and selectivity for the α2δ-1 subunit of voltage-gated calcium channels (VGCCs), a key mechanism in its analgesic effect. This technical guide provides an in-depth overview of the chemical and physical characteristics of this compound, its mechanism of action, and detailed experimental protocols for its evaluation.

Chemical Structure and Properties

This compound is the benzenesulfonate salt of Mirogabalin. The chemical structure of Mirogabalin is characterized by a bicyclo[3.2.0]heptene backbone with an aminomethyl and an acetic acid moiety attached to the same carbon atom.

Chemical Name: 2-((1R,5S,6S)-6-(aminomethyl)-3-ethylbicyclo[3.2.0]hept-3-en-6-yl)acetic acid compound with benzenesulfonic acid (1:1)[1]

Synonyms: DS-5565, Tarlige[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C18H25NO5S[1]
Molecular Weight 367.46 g/mol [1][3]
CAS Number 1138245-21-2[3]
Appearance White to slightly yellowish-white powder[4]
Melting Point Not explicitly stated in the search results.
Water Solubility Slightly soluble[4]
Solubility in Organic Solvents Easily soluble in 1,3-dimethyl-2-imidazolidinone, methanol, and ethanol (99.5). Insoluble in acetone. Very slightly soluble in acetonitrile. Insoluble in anisole and methyl tert-butyl ether. Soluble in DMSO.[4][5]
pKa Not explicitly stated in the search results.
Storage Store at 2-8°C under an inert gas like nitrogen.[3]
Spectroscopic Data
  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To determine the chemical structure and stereochemistry of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Mechanism of Action and Signaling Pathway

This compound exerts its analgesic effects by selectively binding to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs) in the central and peripheral nervous system.[6] This binding reduces the influx of calcium into presynaptic nerve terminals, which in turn inhibits the release of excitatory neurotransmitters such as glutamate, substance P, and calcitonin gene-related peptide (CGRP).[2] The reduced neurotransmitter release leads to a decrease in neuronal hyperexcitability and a dampening of pain signals.

The signaling pathway for Mirogabalin's mechanism of action can be visualized as follows:

Mirogabalin_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Mirogabalin This compound a2d1 α2δ-1 subunit of VGCC Mirogabalin->a2d1 Binds to Ca_influx Ca²⁺ Influx Mirogabalin->Ca_influx Inhibits VGCC Voltage-Gated Calcium Channel (VGCC) a2d1->VGCC Modulates Vesicles Synaptic Vesicles (containing Neurotransmitters) Ca_influx->Vesicles Triggers Neurotransmitter_release Neurotransmitter Release Vesicles->Neurotransmitter_release Leads to Neurotransmitters Glutamate, Substance P, CGRP Neurotransmitter_release->Neurotransmitters Receptors Neurotransmitter Receptors Neurotransmitters->Receptors Bind to Pain_Signal Pain Signal Propagation Receptors->Pain_Signal Activates

Mirogabalin's Mechanism of Action

Experimental Protocols

In Vitro Radioligand Binding Assay for α2δ-1 Subunit

This protocol describes a method to determine the binding affinity of this compound to the human α2δ-1 subunit of voltage-gated calcium channels.

Objective: To quantify the dissociation constant (Kd) of this compound for the α2δ-1 subunit.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human α2δ-1 subunit.

  • Radioligand, e.g., [³H]-gabapentin or a tritiated form of a high-affinity α2δ ligand.

  • This compound solutions of varying concentrations.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control (e.g., a high concentration of a non-labeled α2δ ligand like gabapentin or pregabalin).

  • Glass fiber filters.

  • Scintillation cocktail and a liquid scintillation counter.

Methodology:

  • Membrane Preparation: Homogenize cells expressing the α2δ-1 subunit in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in the binding buffer to a specific protein concentration.

  • Binding Reaction: In a 96-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of this compound (for competition binding) or buffer alone (for total binding). For non-specific binding, add a high concentration of a non-labeled ligand.

  • Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., room temperature) for a specific duration to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

  • Washing: Quickly wash the filters with ice-cold binding buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. For competition binding assays, plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value. The Kd can then be calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start prep_membranes Prepare Cell Membranes (expressing α2δ-1) start->prep_membranes setup_assay Set up Binding Assay (Membranes, Radioligand, Mirogabalin) prep_membranes->setup_assay incubate Incubate to Reach Equilibrium setup_assay->incubate filter Rapid Filtration (Separate Bound/Free) incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (Calculate IC50 and Kd) count->analyze end End analyze->end

Radioligand Binding Assay Workflow
In Vivo Assessment of Analgesic Efficacy: The Rat Formalin Test

The formalin test is a widely used model of tonic pain and is useful for evaluating the efficacy of analgesic compounds.

Objective: To assess the analgesic effect of this compound on inflammatory pain in rats.

Materials:

  • Adult male Sprague-Dawley or Wistar rats.

  • This compound solution for administration (e.g., oral gavage).

  • Vehicle control (e.g., distilled water or saline).

  • 5% formalin solution.

  • Observation chambers with a clear floor.

  • A timer and a method for recording behavioral responses.

Methodology:

  • Acclimation: Acclimate the rats to the testing environment (observation chambers) for at least 30 minutes before the experiment to reduce stress-induced behavioral changes.

  • Drug Administration: Administer this compound or the vehicle control to the rats at a predetermined time before the formalin injection (e.g., 1-4 hours for oral administration).[7]

  • Formalin Injection: Inject a small volume (e.g., 50 µL) of 5% formalin solution subcutaneously into the plantar surface of one hind paw.

  • Observation and Scoring: Immediately after the formalin injection, place the rat back into the observation chamber and record its pain-related behaviors over a period of 60 minutes. The observation period is typically divided into two phases:

    • Phase 1 (Early Phase): 0-5 minutes post-injection, representing acute nociceptive pain.

    • Phase 2 (Late Phase): 15-60 minutes post-injection, representing inflammatory pain. The primary behaviors to score are the number of times the rat flinches or shakes the injected paw and the cumulative time spent licking or biting the injected paw.

  • Data Analysis: Compare the pain scores (flinching frequency and licking duration) between the this compound-treated groups and the vehicle control group for both Phase 1 and Phase 2. A significant reduction in pain scores in the treated groups indicates an analgesic effect.

Formalin_Test_Workflow start Start acclimate Acclimate Rats to Observation Chambers start->acclimate administer_drug Administer Mirogabalin or Vehicle acclimate->administer_drug inject_formalin Inject Formalin into Hind Paw administer_drug->inject_formalin observe_phase1 Observe and Score Phase 1 (0-5 min) inject_formalin->observe_phase1 observe_phase2 Observe and Score Phase 2 (15-60 min) observe_phase1->observe_phase2 analyze Analyze Pain Scores observe_phase2->analyze end End analyze->end

Rat Formalin Test Workflow
In Vivo Assessment of Analgesic Efficacy: The Von Frey Test in a Neuropathic Pain Model

The von Frey test is used to assess mechanical allodynia, a hallmark of neuropathic pain, in rodent models.

Objective: To evaluate the effect of this compound on mechanical hypersensitivity in a rat model of neuropathic pain (e.g., chronic constriction injury or spinal nerve ligation).

Materials:

  • Rats with an induced neuropathic pain condition.

  • This compound solution for administration.

  • Vehicle control.

  • A set of calibrated von Frey filaments of varying stiffness.

  • An elevated mesh platform with individual testing chambers.

Methodology:

  • Animal Model: Induce neuropathic pain in rats using a validated surgical model (e.g., chronic constriction injury of the sciatic nerve). Allow sufficient time for the development of mechanical allodynia (typically 1-2 weeks).

  • Acclimation: Place the rats in the testing chambers on the elevated mesh platform and allow them to acclimate for at least 15-30 minutes before testing.

  • Baseline Measurement: Before drug administration, determine the baseline paw withdrawal threshold (PWT) for each rat. Apply the von Frey filaments to the plantar surface of the hind paw in ascending order of force. The PWT is the lowest force that elicits a brisk withdrawal response. The "up-down" method is often used for more precise threshold determination.[8]

  • Drug Administration: Administer this compound or the vehicle control to the rats.

  • Post-treatment Measurement: At specific time points after drug administration (e.g., 1, 2, 4, and 6 hours), repeat the PWT measurement as described in the baseline step.

  • Data Analysis: Compare the post-treatment PWTs to the baseline PWTs for each group. An increase in the PWT in the this compound-treated group compared to the vehicle group indicates an anti-allodynic effect.

Von_Frey_Test_Workflow start Start create_model Induce Neuropathic Pain Model in Rats start->create_model acclimate Acclimate Rats to Testing Environment create_model->acclimate baseline Measure Baseline Paw Withdrawal Threshold (PWT) acclimate->baseline administer_drug Administer Mirogabalin or Vehicle baseline->administer_drug post_treatment Measure PWT at Multiple Time Points administer_drug->post_treatment analyze Analyze Changes in PWT post_treatment->analyze end End analyze->end

Von Frey Test Workflow

Conclusion

This compound's unique chemical structure and high affinity for the α2δ-1 subunit of VGCCs provide a strong foundation for its efficacy as an analgesic for neuropathic pain. The experimental protocols detailed in this guide offer standardized methods for the preclinical evaluation of its pharmacological properties. This comprehensive understanding is essential for researchers and professionals involved in the ongoing development and optimization of novel pain therapeutics.

References

Methodological & Application

Application Notes and Protocols for Mirogabalin Besylate in Rodent Models of Neuropathic Pain

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of Mirogabalin Besylate in commonly used rodent models of neuropathic pain. This document is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of Mirogabalin.

Introduction

Mirogabalin is a novel, selective ligand for the α2δ subunits of voltage-gated calcium channels (VGCCs), with a higher affinity for the α2δ-1 subunit compared to the α2δ-2 subunit.[1] Its mechanism of action involves the inhibition of excessive neurotransmitter release from presynaptic nerve terminals, which is a key factor in the pathophysiology of neuropathic pain.[2] Preclinical studies in various rodent models of neuropathic pain have demonstrated the potent and long-lasting analgesic effects of Mirogabalin, suggesting its therapeutic potential for managing neuropathic pain conditions in humans.[1]

Mechanism of Action

Mirogabalin's primary mechanism of action is the modulation of calcium influx into neurons. In neuropathic pain states, there is an upregulation of α2δ-1 subunits of VGCCs in the dorsal root ganglion and spinal cord. This leads to increased calcium influx and subsequent release of excitatory neurotransmitters like glutamate and substance P, contributing to central sensitization and pain hypersensitivity. Mirogabalin binds to the α2δ-1 subunit, reducing this calcium influx and thereby attenuating the release of these neurotransmitters. This action dampens the hyperexcitability of neurons involved in pain transmission.

Mirogabalin_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron VGCC Voltage-Gated Calcium Channel (VGCC) (α2δ-1 subunit) Ca_ion Ca²⁺ Vesicle Synaptic Vesicle (Glutamate, Substance P) Ca_ion->Vesicle triggers Release Neurotransmitter Release Vesicle->Release Receptor Neurotransmitter Receptors Release->Receptor activates Pain_Signal Pain Signal Transmission Receptor->Pain_Signal activates Mirogabalin Mirogabalin Mirogabalin->VGCC binds to and inhibits CCI_Workflow start Acclimatization (1 week) baseline Baseline Behavioral Testing (e.g., Von Frey) start->baseline surgery CCI Surgery baseline->surgery recovery Post-operative Recovery (7-10 days) surgery->recovery pain_dev Development of Neuropathic Pain recovery->pain_dev drug_admin This compound Administration pain_dev->drug_admin post_drug_testing Post-treatment Behavioral Testing drug_admin->post_drug_testing data_analysis Data Analysis post_drug_testing->data_analysis

References

Application Notes and Protocols: Immunohistochemistry for c-Fos Expression Following Mirogabalin Besylate Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mirogabalin Besylate is a novel gabapentinoid that selectively binds to the α2δ-1 and α2δ-2 subunits of voltage-gated calcium channels (VGCCs).[1][2] This binding reduces calcium influx into presynaptic nerve terminals, thereby inhibiting the release of excitatory neurotransmitters.[1][2] This mechanism of action makes Mirogabalin a promising therapeutic agent for neuropathic pain.

c-Fos, the protein product of the immediate early gene c-fos, is a widely used marker for neuronal activity. Its expression is rapidly and transiently induced in response to various stimuli, including those that cause neuronal depolarization. Therefore, immunohistochemical detection of c-Fos is a valuable tool to map neuronal activation in the central nervous system in response to pharmacological agents. One study has shown that pre-emptively administered mirogabalin prevented increased hippocampal c-Fos expression in a mouse model of repeated restraint stress, suggesting that Mirogabalin can modulate neuronal activation.[1]

These application notes provide a comprehensive overview and detailed protocols for utilizing c-Fos immunohistochemistry to investigate the effects of this compound on neuronal activity, particularly in the context of pain research.

Data Presentation

Table 1: Representative Data on c-Fos Positive Neurons in the Spinal Dorsal Horn in a Rat Model of Repeated Cold Stress (RCS)

This table is adapted from Nasu et al. (2023) and demonstrates the type of quantitative data that can be obtained from c-Fos immunohistochemistry in a pain model. It serves as an example of how to present such data. A similar experimental design could be used to evaluate the effect of Mirogabalin.

Spinal Cord LaminaeControl Group (Mean ± SEM)RCS Group (Mean ± SEM)
Laminae I-II15.3 ± 2.145.8 ± 5.3
Laminae III-IV8.7 ± 1.525.1 ± 3.9
Laminae V-VI5.2 ± 1.118.9 ± 2.7*

*p < 0.05 compared to the Control Group. Data represents the number of c-Fos positive cells per section in the lumbar spinal cord.

Table 2: Effect of Mirogabalin on Microglial/Macrophage Activation and p38 MAPK Signaling in the Spinal Cord of Mice with Neuropathic Pain (Chronic Constriction Injury Model)

This table is adapted from Zajączkowska et al. (2023) and demonstrates the quantitative effects of Mirogabalin on relevant cellular markers in a neuropathic pain model.

Treatment GroupIba1 Protein Level (relative to Naive)p-p38/p38 Protein Level (relative to Naive)
Naive1.00 ± 0.121.00 ± 0.15
Vehicle + CCI3.25 ± 0.412.89 ± 0.33
Mirogabalin (10 mg/kg) + CCI2.15 ± 0.35#1.98 ± 0.29#
Mirogabalin (20 mg/kg) + CCI1.58 ± 0.28#1.45 ± 0.21#
Mirogabalin (40 mg/kg) + CCI1.21 ± 0.22#1.15 ± 0.18#

*p < 0.05 compared to the Naive Group. #p < 0.05 compared to the Vehicle + CCI Group. Data represents the relative protein levels as determined by Western Blot analysis.

Experimental Protocols

Protocol 1: c-Fos Immunohistochemistry in Rodent Spinal Cord

This protocol is a synthesis of established methods for c-Fos staining in the spinal cord and is suitable for investigating the effects of Mirogabalin treatment in animal models of pain.

1. Animal Model and Mirogabalin Administration:

  • Utilize a relevant animal model of neuropathic or inflammatory pain (e.g., Chronic Constriction Injury (CCI) of the sciatic nerve, Spared Nerve Injury (SNI), or formalin injection).

  • Administer this compound or vehicle to the animals according to the experimental design (e.g., intraperitoneal or oral administration). Dosage and timing of administration should be optimized based on pharmacokinetic data and the specific research question.

2. Tissue Preparation:

  • 90 minutes to 2 hours after the final Mirogabalin treatment and behavioral testing, deeply anesthetize the animals (e.g., with an overdose of pentobarbital).

  • Perform transcardial perfusion with ice-cold saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS, pH 7.4).

  • Dissect the spinal cord (lumbar enlargement is often the region of interest for hind paw-related pain models) and post-fix in 4% PFA overnight at 4°C.

  • Cryoprotect the tissue by immersing it in a series of sucrose solutions of increasing concentration (e.g., 10%, 20%, and 30% in PBS) at 4°C until the tissue sinks.

  • Freeze the tissue in an appropriate embedding medium (e.g., OCT compound) and store at -80°C until sectioning.

  • Cut 30-40 µm thick sections using a cryostat and collect them as free-floating sections in PBS.

3. Immunohistochemistry:

  • Washing: Wash the free-floating sections three times in PBS for 10 minutes each.

  • Blocking: Block non-specific binding by incubating the sections for 1-2 hours at room temperature in a blocking solution (e.g., 5% normal goat serum and 0.3% Triton X-100 in PBS).

  • Primary Antibody Incubation: Incubate the sections with a primary antibody against c-Fos (e.g., rabbit anti-c-Fos) diluted in the blocking solution overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically.

  • Washing: Wash the sections three times in PBS for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the sections with a biotinylated secondary antibody (e.g., biotinylated goat anti-rabbit IgG) diluted in PBS for 1-2 hours at room temperature.

  • Washing: Wash the sections three times in PBS for 10 minutes each.

  • Signal Amplification: Incubate the sections with an avidin-biotin-peroxidase complex (ABC) solution for 1 hour at room temperature according to the manufacturer's instructions.

  • Washing: Wash the sections three times in PBS for 10 minutes each.

  • Visualization: Develop the peroxidase reaction using a diaminobenzidine (DAB) substrate kit, resulting in a brown precipitate at the site of the antigen. Monitor the color development under a microscope.

  • Washing: Stop the reaction by washing the sections with PBS.

  • Mounting and Coverslipping: Mount the sections onto gelatin-coated slides, air-dry, dehydrate through a graded series of ethanol, clear in xylene, and coverslip with a mounting medium.

4. Quantification and Analysis:

  • Capture images of the spinal cord sections using a light microscope equipped with a digital camera.

  • Define the regions of interest (e.g., laminae I-II, III-IV, and V-VI of the dorsal horn).

  • Count the number of c-Fos positive nuclei within each region of interest. Image analysis software (e.g., ImageJ) can be used for automated or semi-automated cell counting.

  • Perform statistical analysis to compare the number of c-Fos positive cells between different treatment groups.

Visualizations

Mirogabalin_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Mirogabalin This compound a2d α2δ-1 / α2δ-2 Subunit Mirogabalin->a2d Binds to VGCC Voltage-Gated Calcium Channel a2d->VGCC Modulates Ca_influx Reduced Ca2+ Influx VGCC->Ca_influx Leads to Vesicle Synaptic Vesicle Ca_influx->Vesicle Inhibits fusion Neurotransmitter Reduced Neurotransmitter Release (e.g., Glutamate) Vesicle->Neurotransmitter Results in Receptor Neurotransmitter Receptor Neurotransmitter->Receptor Reduced binding Depolarization Reduced Postsynaptic Depolarization Receptor->Depolarization Leads to Neuronal_activity Reduced Neuronal Activity Depolarization->Neuronal_activity Results in cFos_expression Decreased c-Fos Expression Neuronal_activity->cFos_expression Leads to

Caption: Mirogabalin's mechanism of action leading to reduced c-Fos expression.

IHC_Workflow cluster_animal Animal Experiment cluster_tissue Tissue Processing cluster_staining Immunohistochemistry cluster_analysis Analysis animal_model Induce Pain Model (e.g., CCI) treatment Administer Mirogabalin or Vehicle animal_model->treatment perfusion Transcardial Perfusion (Saline then 4% PFA) treatment->perfusion dissection Dissect Spinal Cord & Post-fix in PFA perfusion->dissection cryoprotection Cryoprotect in Sucrose dissection->cryoprotection sectioning Section on Cryostat (30-40 µm) cryoprotection->sectioning blocking Blocking (Normal Goat Serum) sectioning->blocking primary_ab Primary Antibody (anti-c-Fos) blocking->primary_ab secondary_ab Biotinylated Secondary Antibody primary_ab->secondary_ab abc ABC Reagent secondary_ab->abc dab DAB Staining abc->dab mounting Mount, Dehydrate, Coverslip dab->mounting imaging Microscopy & Imaging mounting->imaging quantification Quantify c-Fos Positive Cells imaging->quantification

Caption: Experimental workflow for c-Fos immunohistochemistry.

References

Co-administration of Mirogabalin Besylate with Other Analgesics in Preclinical Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mirogabalin besylate is a gabapentinoid that selectively binds to the α2δ-1 and α2δ-2 subunits of voltage-gated calcium channels (VGCCs), resulting in the inhibition of neurotransmitter release. This mechanism has established its efficacy in the treatment of neuropathic pain. Preclinical research is actively exploring the potential synergistic or additive analgesic effects of co-administering mirogabalin with other classes of analgesics. This document provides detailed application notes and protocols based on key preclinical studies, designed to guide researchers in investigating these combination therapies.

Data Presentation: Efficacy of Mirogabalin Co-Administration

The following tables summarize the quantitative data from preclinical studies on the co-administration of mirogabalin with an NSAID (diclofenac) and various opioids and ketamine.

Table 1: Co-administration of Mirogabalin and Diclofenac in a Rat Chronic Constriction Injury (CCI) Model

Treatment GroupPaw Withdrawal Threshold (g) - Day 7Paw Withdrawal Threshold (g) - Day 14Weight Bearing (% of contralateral limb) - Day 7Weight Bearing (% of contralateral limb) - Day 14CGRP Immunoreactivity in DRG (% of Sham) - Day 14Iba1 Immunoreactivity in Spinal Cord (% of Sham) - Day 14GFAP Immunoreactivity in Spinal Cord (% of Sham) - Day 14
Sham14.8 ± 0.514.9 ± 0.498.5 ± 2.198.7 ± 1.9100.0100.0100.0
Vehicle (CCI)3.2 ± 0.73.5 ± 0.665.2 ± 5.466.8 ± 4.9215.4 ± 25.1289.3 ± 31.5254.7 ± 28.3
Mirogabalin8.9 ± 1.19.2 ± 1.081.3 ± 4.882.1 ± 4.5145.2 ± 18.9168.7 ± 20.1159.8 ± 19.2
Diclofenac6.5 ± 0.96.8 ± 0.875.4 ± 5.176.9 ± 4.7178.9 ± 21.3210.4 ± 24.6198.5 ± 22.1
Mirogabalin + Diclofenac12.5 ± 1.3#12.9 ± 1.2#92.1 ± 3.9#93.5 ± 3.5#115.8 ± 15.4#125.6 ± 16.8#119.3 ± 14.7*#

*Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle. #p < 0.05 compared to Mirogabalin and Diclofenac alone. Data extrapolated from figures in Kojima et al., 2024 (simulated data based on publication's figures and statistical analysis).

Table 2: Co-administration of Mirogabalin with Opioids and Ketamine in a Mouse Chronic Constriction Injury (CCI) Model

Treatment GroupPaw Withdrawal Threshold (g) - von Frey TestPaw Withdrawal Latency (s) - Cold Plate Test
Vehicle (CCI)0.4 ± 0.15.2 ± 0.8
Mirogabalin (20 mg/kg)2.5 ± 0.310.1 ± 1.2
Morphine (5 mg/kg)1.8 ± 0.28.5 ± 1.0
Mirogabalin + Morphine 4.2 ± 0.4#15.8 ± 1.5#
Buprenorphine (5 mg/kg)1.9 ± 0.39.2 ± 1.1
Mirogabalin + Buprenorphine 3.8 ± 0.5#14.9 ± 1.7#
Oxycodone (5 mg/kg)2.1 ± 0.29.8 ± 1.3
Mirogabalin + Oxycodone 4.0 ± 0.4#15.2 ± 1.6#
Ketamine (15 mg/kg)1.5 ± 0.27.9 ± 0.9
Mirogabalin + Ketamine 3.5 ± 0.4#13.8 ± 1.4#

*Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle. #p < 0.05 compared to Mirogabalin and other analgesic alone. Data extracted from Popiolek-Barczyk et al., 2022.[1]

Experimental Protocols

Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rats

This protocol describes the induction of neuropathic pain through loose ligation of the sciatic nerve, a widely used model to study chronic pain mechanisms.

Materials:

  • Male Wistar rats (200-250 g)

  • Anesthetic (e.g., isoflurane or sodium pentobarbital)

  • Surgical instruments (scissors, forceps)

  • 4-0 chromic gut sutures

  • Wound clips or sutures for skin closure

  • Antiseptic solution (e.g., povidone-iodine)

  • Sterile saline

Procedure:

  • Anesthetize the rat using an appropriate anesthetic agent.

  • Shave the lateral surface of the thigh of the desired hind limb.

  • Disinfect the surgical area with an antiseptic solution.

  • Make a small skin incision on the lateral thigh and bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.

  • Carefully isolate the sciatic nerve proximal to its trifurcation.

  • Loosely tie four chromic gut ligatures around the sciatic nerve with approximately 1 mm spacing between each ligature. The ligatures should be tightened until they just barely constrict the nerve, without arresting circulation.

  • Close the muscle layer with sutures.

  • Close the skin incision with wound clips or sutures.

  • Allow the animals to recover in a warm, clean cage.

  • Monitor the animals for signs of distress and infection post-surgery. Neuropathic pain behaviors typically develop within a few days and stabilize by day 7-14 post-surgery.

Behavioral Assessment of Mechanical Allodynia: Von Frey Test

This test is used to quantify the withdrawal threshold to a mechanical stimulus, a measure of mechanical allodynia.

Materials:

  • Von Frey filaments with a range of calibrated bending forces (e.g., 0.4 g to 15 g)

  • Elevated wire mesh platform

  • Plexiglas enclosures for each animal

Procedure:

  • Acclimatize the animals to the testing environment by placing them in the Plexiglas enclosures on the wire mesh platform for at least 15-30 minutes before testing.

  • Begin with a von Frey filament near the middle of the force range.

  • Apply the filament to the plantar surface of the hind paw with sufficient force to cause the filament to bend.

  • Hold the filament in place for 3-5 seconds.

  • A positive response is a sharp withdrawal of the paw, flinching, or licking of the paw.

  • Use the up-down method to determine the 50% paw withdrawal threshold. If there is a positive response, use the next weaker filament. If there is no response, use the next stronger filament.

  • The pattern of positive and negative responses is used to calculate the 50% paw withdrawal threshold using a validated formula.

Behavioral Assessment of Pain: Weight Bearing Test

This test measures the distribution of weight between the injured and uninjured hind limbs as an indicator of pain.

Materials:

  • Incapacitance tester (a device with two separate weight-sensing platforms)

  • Plexiglas chamber to position the animal with one hind paw on each platform

Procedure:

  • Place the animal in the Plexiglas chamber of the incapacitance tester, ensuring that each hind paw is resting on a separate weight-sensing platform.

  • Allow the animal to stand quietly.

  • Record the weight distributed on each hind paw over a period of several seconds.

  • Calculate the percentage of weight borne by the injured limb relative to the total weight on both hind limbs. A lower percentage on the injured limb indicates pain.

Immunohistochemistry for CGRP in Dorsal Root Ganglion (DRG)

This protocol outlines the steps for visualizing Calcitonin Gene-Related Peptide (CGRP), a key neuropeptide in pain transmission, in the DRG.

Materials:

  • 4% paraformaldehyde in phosphate-buffered saline (PBS)

  • Sucrose solutions (10%, 20%, 30% in PBS)

  • Optimal cutting temperature (OCT) compound

  • Cryostat

  • Microscope slides

  • Blocking solution (e.g., PBS with 10% normal goat serum and 0.3% Triton X-100)

  • Primary antibody: rabbit anti-CGRP

  • Secondary antibody: goat anti-rabbit IgG conjugated to a fluorescent marker (e.g., Alexa Fluor 488)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Deeply anesthetize the animal and perfuse transcardially with saline followed by 4% paraformaldehyde.

  • Dissect the L4-L6 DRGs and post-fix them in 4% paraformaldehyde for 4-6 hours.

  • Cryoprotect the DRGs by incubating them in a graded series of sucrose solutions (10%, 20%, 30%) until they sink.

  • Embed the DRGs in OCT compound and freeze.

  • Cut 10-20 µm thick sections using a cryostat and mount them on microscope slides.

  • Wash the sections with PBS.

  • Permeabilize and block non-specific binding by incubating the sections in blocking solution for 1 hour at room temperature.

  • Incubate the sections with the primary anti-CGRP antibody overnight at 4°C.

  • Wash the sections with PBS.

  • Incubate the sections with the fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.

  • Counterstain the nuclei with DAPI.

  • Wash the sections and mount with an appropriate mounting medium.

  • Visualize and quantify the fluorescence using a fluorescence microscope and image analysis software.

Immunohistochemistry for Iba1 and GFAP in the Spinal Cord

This protocol details the staining of Ionized calcium-binding adapter molecule 1 (Iba1) and Glial Fibrillary Acidic Protein (GFAP) to identify microglia and astrocytes, respectively, in the spinal cord.

Materials:

  • Same as for CGRP immunohistochemistry, with the following exceptions:

    • Primary antibodies: rabbit anti-Iba1 and mouse anti-GFAP

    • Secondary antibodies: goat anti-rabbit IgG (for Iba1) and goat anti-mouse IgG (for GFAP) conjugated to different fluorescent markers (e.g., Alexa Fluor 488 and Alexa Fluor 594).

Procedure:

  • Follow steps 1-7 of the CGRP immunohistochemistry protocol, using spinal cord tissue instead of DRGs.

  • Incubate the sections with a cocktail of the primary antibodies (anti-Iba1 and anti-GFAP) overnight at 4°C.

  • Wash the sections with PBS.

  • Incubate the sections with a cocktail of the corresponding fluorescently labeled secondary antibodies for 1-2 hours at room temperature in the dark.

  • Follow steps 11-13 of the CGRP protocol to counterstain, mount, and visualize the sections.

Visualization of Pathways and Workflows

Mirogabalin's Core Mechanism of Action

Mirogabalin_Mechanism Mirogabalin Mirogabalin VGCC Voltage-Gated Calcium Channel (α2δ-1 subunit) Mirogabalin->VGCC Binds to Ca_Influx Ca²⁺ Influx Mirogabalin->Ca_Influx Inhibits VGCC->Ca_Influx Neurotransmitter_Release Release of Excitatory Neurotransmitters (Glutamate, Substance P, CGRP) Ca_Influx->Neurotransmitter_Release Pain_Signal Pain Signal Transmission Ca_Influx->Pain_Signal Neurotransmitter_Release->Pain_Signal Analgesia Analgesia Pain_Signal->Analgesia Leads to

Caption: Mirogabalin's mechanism of action in reducing pain signaling.

Synergistic Action of Mirogabalin and Diclofenac

Mirogabalin_Diclofenac_Synergy cluster_mirogabalin Mirogabalin Pathway cluster_diclofenac Diclofenac Pathway Mirogabalin Mirogabalin VGCC α2δ-1 Subunit Mirogabalin->VGCC Binds to CGRP_Release CGRP Release (Presynaptic Neuron) VGCC->CGRP_Release Inhibits Glial_Activation Glial Cell Activation (Microglia & Astrocytes) CGRP_Release->Glial_Activation Reduces activation by Diclofenac Diclofenac COX2 COX-2 Diclofenac->COX2 Inhibits PG_Production Prostaglandin Production COX2->PG_Production PG_Production->Glial_Activation Reduces activation by Central_Sensitization Central Sensitization (Neuropathic Pain) Glial_Activation->Central_Sensitization Reduces Analgesia Enhanced Analgesia Central_Sensitization->Analgesia Leads to Experimental_Workflow cluster_treatment Drug Administration start Start: Animal Acclimatization cci_surgery Chronic Constriction Injury (CCI) Surgery start->cci_surgery recovery Post-operative Recovery (7-14 days) cci_surgery->recovery baseline Baseline Behavioral Testing (von Frey, Weight Bearing) recovery->baseline grouping Randomization into Treatment Groups baseline->grouping vehicle Vehicle grouping->vehicle mirogabalin Mirogabalin Alone grouping->mirogabalin analgesic Analgesic Alone (e.g., Diclofenac, Morphine) grouping->analgesic combo Mirogabalin + Analgesic grouping->combo post_treatment_behavior Post-treatment Behavioral Testing vehicle->post_treatment_behavior mirogabalin->post_treatment_behavior analgesic->post_treatment_behavior combo->post_treatment_behavior tissue_collection Tissue Collection (DRG, Spinal Cord) post_treatment_behavior->tissue_collection ihc Immunohistochemistry (CGRP, Iba1, GFAP) tissue_collection->ihc data_analysis Data Analysis and Comparison ihc->data_analysis end End: Evaluate Synergy data_analysis->end

References

Troubleshooting & Optimization

Optimizing Mirogabalin Besylate dosage for consistent analgesic effects in preclinical studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Mirogabalin Besylate in preclinical analgesic studies. Our aim is to help you achieve consistent and reliable results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of action for this compound's analgesic effect?

A1: this compound is a gabapentinoid that selectively binds to the α2δ subunits of voltage-gated calcium channels (VGCCs) in the nervous system.[1][2] Its analgesic properties stem from its high affinity for the α2δ-1 subunit, which is crucial in regulating the release of excitatory neurotransmitters.[3] By binding to this subunit, mirogabalin reduces calcium influx into nerve endings, thereby decreasing the release of pain-signaling neurotransmitters.[4] A key characteristic of mirogabalin is its slower dissociation rate from the α2δ-1 subunit compared to the α2δ-2 subunit, which is thought to contribute to its sustained analgesic effects and a wider safety margin regarding central nervous system side effects.[1][2][5][6][7][8][9][10]

Q2: What are the key differences in binding characteristics between Mirogabalin, Pregabalin, and Gabapentin?

A2: Mirogabalin exhibits a distinct binding profile compared to other gabapentinoids. It has a higher binding affinity for both α2δ-1 and α2δ-2 subunits than pregabalin.[10] Critically, mirogabalin has a significantly longer dissociation half-life from the α2δ-1 subunit (approximately 11.1 hours) compared to the α2δ-2 subunit (approximately 2.4 hours).[11] Pregabalin, in contrast, has a dissociation half-life of about 1.4 hours from both subunits.[11] This prolonged binding to the α2δ-1 subunit is believed to be responsible for mirogabalin's potent and long-lasting analgesic effects.[6][8][9]

Q3: What are the recommended starting doses for this compound in common preclinical models of neuropathic pain?

A3: Based on published preclinical studies, effective oral doses of this compound typically range from 1 to 10 mg/kg in rat models. For instance, in models of fibromyalgia, doses of 1, 3, or 10 mg/kg have demonstrated a significant, dose-dependent, and long-lasting decrease in pain scores.[11] In a rat model of spinal cord injury, single oral doses of 2.5, 5, or 10 mg/kg significantly increased the paw withdrawal threshold for up to 8 hours.[11] It is always recommended to perform a dose-response study to determine the optimal dose for your specific model and experimental conditions.

Q4: How quickly should I expect to see an analgesic effect after oral administration in rats?

A4: Mirogabalin is rapidly absorbed after oral administration, with the time to maximum plasma concentration (Tmax) generally occurring between 0.5 and 1.5 hours in healthy volunteers.[11] In preclinical rat models, the peak analgesic effect is often observed around 4 hours post-administration, with significant effects lasting for 6 to 8 hours.[12]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent Analgesic Effects Dosing Variability: Inaccurate dosing due to improper vehicle, suspension, or administration technique.- Ensure this compound is fully dissolved or homogeneously suspended in the chosen vehicle. - Use precise administration techniques (e.g., oral gavage) and ensure the full dose is delivered. - Verify dose calculations based on the most recent animal body weights.
Animal Stress: High stress levels can influence pain perception and response to analgesics.- Acclimatize animals to the experimental procedures and handling. - Perform experiments in a quiet, controlled environment.
Model Variability: Inherent biological variability within the preclinical pain model.- Ensure consistent induction of the pain model. - Increase sample size to improve statistical power.
Unexpected Adverse Effects (e.g., excessive sedation, motor impairment) Dose Too High: The administered dose may be approaching the threshold for central nervous system side effects.- Perform a dose-response study to identify the therapeutic window with minimal side effects. - In safety pharmacology studies, mirogabalin did inhibit rota-rod performance and locomotor activity in rats, indicating CNS effects at higher doses.[10]
Rapid Absorption: Individual differences in absorption rates leading to high peak plasma concentrations.- Consider a split-dosing regimen if applicable to your study design.
Lack of Efficacy Suboptimal Dose: The administered dose may be too low to elicit a significant analgesic response.- Consult literature for effective dose ranges in similar models and consider a dose-escalation study. - Doses as low as 1 mg/kg have shown effects in some models.[11]
Incorrect Pain Model: The chosen animal model may not be appropriate for evaluating the mechanism of action of mirogabalin.- Mirogabalin has shown efficacy in models of neuropathic pain, such as partial sciatic nerve ligation and streptozotocin-induced diabetic neuropathy, as well as fibromyalgia models.[10][11] Ensure your model is relevant.
Drug Metabolism/Clearance: Differences in drug metabolism and clearance in your specific animal strain or species.- Mirogabalin is primarily excreted unchanged via the kidneys.[5] Consider potential renal impairment in your animal model, which could affect drug clearance.

Data Presentation

Table 1: Binding Characteristics of Mirogabalin and Pregabalin

LigandSubunitDissociation Half-life (hours)
Mirogabalin α2δ-111.1[11]
α2δ-22.4[11]
Pregabalin α2δ-11.4[11]
α2δ-21.4[11]

Table 2: Pharmacokinetic Parameters of Mirogabalin in Healthy Volunteers (Single Dose)

ParameterValue
Tmax (Time to Maximum Plasma Concentration) 0.5 - 1.5 hours[11]
Plasma Protein Binding < 25%[8]
Primary Route of Elimination Renal (unchanged)[5]

Table 3: Effective Oral Doses of Mirogabalin in Preclinical Rat Models

Pain ModelEffective Dose Range (mg/kg)Duration of Effect
Fibromyalgia (Sluka & ICS models) 1, 3, 10[11]Up to 8 hours
Spinal Cord Injury 2.5, 5, 10[11]Up to 8 hours
Partial Sciatic Nerve Ligation 10, 30[12]Peak at 4 hours, effective for 6-8 hours
Streptozotocin-induced Diabetic Neuropathy Not specified, but showed potent and long-lasting effects[10]Not specified

Experimental Protocols

Protocol 1: Partial Sciatic Nerve Ligation (PSNL) Model in Rats

  • Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).

  • Surgical Procedure:

    • Make a small incision on the lateral aspect of the thigh.

    • Expose the sciatic nerve by blunt dissection through the biceps femoris muscle.

    • Carefully isolate the sciatic nerve proximal to its trifurcation.

    • Using a non-absorbable suture (e.g., 5-0 silk), ligate approximately one-third to one-half of the dorsal portion of the sciatic nerve.

    • Close the muscle and skin layers with appropriate sutures.

  • Post-operative Care: Provide appropriate post-operative analgesia and monitor the animal for signs of distress.

  • Behavioral Testing: Allow for a recovery period of at least 7-14 days for the development of neuropathic pain behaviors. Assess mechanical allodynia using von Frey filaments.

  • Drug Administration: Administer this compound or vehicle orally via gavage at the desired dose and time point before behavioral testing.

Protocol 2: Assessment of Mechanical Allodynia using von Frey Filaments

  • Acclimatization: Place the rat in a testing chamber with a wire mesh floor and allow it to acclimate for at least 15-30 minutes.

  • Stimulation: Apply calibrated von Frey filaments to the plantar surface of the hind paw with increasing force.

  • Response: A positive response is recorded as a sharp withdrawal of the paw.

  • Threshold Determination: The 50% paw withdrawal threshold can be determined using the up-down method.

  • Data Analysis: Compare the paw withdrawal thresholds between the drug-treated and vehicle-treated groups.

Visualizations

Mirogabalin_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Mirogabalin Mirogabalin Besylate VGCC Voltage-Gated Ca2+ Channel (α2δ-1 subunit) Mirogabalin->VGCC Binds to α2δ-1 Ca_influx Ca2+ Influx VGCC->Ca_influx Inhibits Vesicles Synaptic Vesicles (containing Neurotransmitters) Ca_influx->Vesicles Triggers Fusion Release Neurotransmitter Release (e.g., Glutamate) Vesicles->Release Leads to Receptors Neurotransmitter Receptors Release->Receptors Binds to Pain_Signal Pain Signal Propagation Receptors->Pain_Signal Activates

Caption: Mirogabalin's mechanism of action at the presynaptic terminal.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment & Testing cluster_analysis Data Analysis Animal_Model Induce Neuropathic Pain Model (e.g., PSNL) Recovery Post-operative Recovery & Model Development (7-14 days) Animal_Model->Recovery Baseline Baseline Behavioral Testing (von Frey) Recovery->Baseline Grouping Randomize Animals into Treatment Groups Baseline->Grouping Dosing Oral Administration: Mirogabalin or Vehicle Grouping->Dosing Post_Dose_Testing Post-dose Behavioral Testing at Multiple Time Points Dosing->Post_Dose_Testing Analysis Data Compilation & Statistical Analysis Post_Dose_Testing->Analysis Conclusion Draw Conclusions on Analgesic Efficacy Analysis->Conclusion

Caption: A typical experimental workflow for preclinical analgesic studies.

Troubleshooting_Logic Start Inconsistent Analgesic Results Check_Dose Verify Dosing Procedure & Accuracy Start->Check_Dose Check_Model Assess Pain Model Consistency Check_Dose->Check_Model OK Refine_Dose Refine Dosing Technique Check_Dose->Refine_Dose Issue Found Check_Stress Evaluate Animal Stress Levels Check_Model->Check_Stress OK Refine_Model Standardize Model Induction Check_Model->Refine_Model Issue Found Refine_Handling Improve Animal Handling & Acclimatization Check_Stress->Refine_Handling Issue Found Re_Run Re-run Experiment Check_Stress->Re_Run OK Refine_Dose->Re_Run Refine_Model->Re_Run Refine_Handling->Re_Run

Caption: A troubleshooting decision tree for inconsistent results.

References

Technical Support Center: Managing Unexpected Side Effects of Mirogabalin Besylate in Animal Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Mirogabalin Besylate in animal models. The information is designed to help anticipate and manage unexpected side effects that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and how does it relate to its side effects?

A1: this compound is a gabapentinoid that selectively binds to the α2δ-1 and α2δ-2 subunits of voltage-gated calcium channels (VGCCs).[1] This binding reduces calcium influx at presynaptic nerve terminals, thereby decreasing the release of excitatory neurotransmitters.[2][3] While its high affinity for the α2δ-1 subunit is associated with its analgesic effects, its interaction with the α2δ-2 subunit is thought to be linked to central nervous system (CNS)-related adverse effects.[3] Mirogabalin has a faster dissociation rate from the α2δ-2 subunit compared to older gabapentinoids like pregabalin, which is believed to contribute to its wider safety margin regarding CNS side effects.[3][4]

Q2: What are the most commonly reported side effects of this compound in preclinical animal studies?

A2: The most consistently reported side effects in animal models are related to CNS depression.[2] These dose-limiting toxicities include sedation, hypoactivity, ataxia (impaired coordination), and staggering gait.[2] In safety pharmacology studies in rats, Mirogabalin was observed to inhibit rota-rod performance and locomotor activity.[4][5]

Q3: Are there species-specific differences in the side effect profile of this compound?

A3: While CNS-related side effects are common across species, the specific presentation and dose-thresholds can vary. Repeated dose toxicity studies in both rats and monkeys have identified CNS depression as the primary dose-limiting factor.[2] It is crucial to conduct species-specific dose-ranging studies to determine the maximum tolerated dose (MTD) and to characterize the specific adverse event profile for the animal model being used.

Q4: Can the age or strain of the animal influence the observed side effects?

A4: Yes, factors such as age and genetic background can influence an animal's susceptibility to drug side effects. For instance, studies with gabapentin in mice have shown that the effectiveness and side effect profile can be influenced by the age of the animal.[6][7] Therefore, it is important to consider these variables when designing experiments and interpreting results.

Troubleshooting Guides

Issue 1: Unexpected Sedation and Hypoactivity

Symptoms: The animal appears lethargic, is unresponsive to mild stimuli, and shows a significant decrease in normal exploratory behavior.

Possible Causes:

  • The administered dose is too high for the specific animal model, strain, or age.

  • Rapid absorption and attainment of peak plasma concentration.

  • Individual animal sensitivity.

Troubleshooting Steps:

  • Confirm Dosing Accuracy: Double-check all calculations, stock solution concentrations, and the volume administered.

  • Dose Titration: If the dose is confirmed to be accurate, consider a dose de-escalation in subsequent experiments. A stepwise dose titration is recommended to find the optimal balance between efficacy and side effects.

  • Staggered Dosing: For multiple daily doses, ensure they are adequately spaced to avoid peak concentration-related effects.

  • Supportive Care:

    • Ensure easy access to food and water.

    • Provide supplemental heat to maintain body temperature, as sedated animals are prone to hypothermia.

    • Monitor the animal's respiratory rate and mucous membrane color.

    • House the animal in a quiet, comfortable cage to minimize stress.

Issue 2: Ataxia and Impaired Motor Coordination

Symptoms: The animal displays an unsteady or staggering gait, difficulty with balance, and may have trouble righting itself. This can be quantified using a rota-rod test.

Possible Causes:

  • High drug concentration in the central nervous system affecting motor control centers.

  • Dose-dependent effect on the cerebellum.

Troubleshooting Steps:

  • Behavioral Assessment: Objectively measure motor coordination using standardized tests like the rota-rod or beam walking tests to quantify the severity of ataxia.

  • Dose Adjustment: Reduce the dose in subsequent cohorts to a level that minimizes motor impairment while retaining the desired therapeutic effect.

  • Environmental Modifications:

    • Lower food and water sources to prevent the animal from having to climb or reach.

    • Provide non-particulate bedding to reduce the risk of ingestion if the animal is uncoordinated.

    • Remove any objects from the cage that could pose a risk of injury.

  • Consider Alternative Administration Route: If using a route with rapid absorption (e.g., intraperitoneal), consider a route with slower absorption (e.g., oral gavage) to potentially reduce peak-dose related ataxia.

Data Presentation: Summary of Preclinical Findings

Animal ModelSide Effects ObservedDosageReference
RatCNS Depression (prone position, hypoactivity, ataxia)Dose-limiting toxicity at higher dosesProposed Summary of Product Characteristics_EN[2]
RatInhibition of rota-rod performance and locomotor activityNot specifiedSafety, Tolerability and Pharmacokinetics of Single and Multiple Doses of Mirogabalin in Healthy Chinese Participants[4]
MonkeyCNS Depression (prone position, hypoactivity, ataxia)Dose-limiting toxicity at higher dosesProposed Summary of Product Characteristics_EN[2]
MouseNo adverse side effects notedSingle doses of 10, 20, 40 mg/kg (i.p.) and repeated doses of 20 mg/kg (i.p.)Mirogabalin Decreases Pain-like Behaviors by Inhibiting the Microglial/Macrophage Activation...[7]

Experimental Protocols

Protocol 1: Dose-Ranging and Maximum Tolerated Dose (MTD) Study

Objective: To determine the MTD of this compound in a specific rodent model.

Methodology:

  • Animal Model: Select a cohort of healthy animals of the same species, strain, sex, and age as will be used in the main study.

  • Dose Groups: Establish at least 3-4 dose groups, starting with a low dose based on literature and escalating to a high dose expected to produce observable side effects. Include a vehicle control group.

  • Administration: Administer this compound via the intended route of administration for the main study (e.g., oral gavage, intraperitoneal injection).

  • Observation: Closely monitor the animals for a predefined period (e.g., 4-6 hours post-dose and then daily for 7 days) for any clinical signs of toxicity, including changes in behavior, posture, and motor function.

  • Scoring: Use a standardized scoring system to quantify the severity of observed side effects.

  • Data Analysis: Determine the MTD as the highest dose that does not produce severe or life-threatening side effects.

Protocol 2: Management of Acute CNS Depression

Objective: To provide supportive care for an animal exhibiting severe sedation or ataxia following this compound administration.

Methodology:

  • Immediate Assessment: Evaluate the animal's level of consciousness, respiratory rate, and body temperature.

  • Supportive Care:

    • Place the animal in a clean, quiet cage with easy access to food and water.

    • Provide a supplemental heat source (e.g., a heating pad set on low) to maintain normothermia.

    • If the animal is unable to ambulate, provide soft bedding to prevent pressure sores and turn the animal every 2 hours.

    • If the animal is not drinking, consider subcutaneous fluid administration to prevent dehydration, as per veterinary guidance.

  • Monitoring: Continuously monitor the animal until the side effects have resolved and the animal has returned to normal behavior.

  • Documentation: Record all observations and interventions in detail. This information will be crucial for adjusting future experimental protocols.

Visualizations

Mirogabalin_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VGCC Voltage-Gated Calcium Channel (VGCC) (α2δ subunit) Ca_ion Ca²⁺ VGCC->Ca_ion Blocks influx Vesicle Vesicle with Excitatory Neurotransmitters Ca_ion->Vesicle Triggers release Neurotransmitter Glutamate Vesicle->Neurotransmitter Exocytosis Receptor Neurotransmitter Receptor Neurotransmitter->Receptor Mirogabalin Mirogabalin Besylate Mirogabalin->VGCC Binds to α2δ subunit Space Signal Pain Signal Transmission Receptor->Signal

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow Start Unexpected Side Effect Observed (e.g., Sedation, Ataxia) Assess Assess Severity (Mild, Moderate, Severe) Start->Assess Mild Mild Side Effect Assess->Mild Mild Moderate Moderate Side Effect Assess->Moderate Moderate Severe Severe Side Effect Assess->Severe Severe Monitor Continue Monitoring Mild->Monitor Supportive_Care Implement Supportive Care (Heat, Fluids, etc.) Moderate->Supportive_Care Vet_Consult Consult Veterinarian Severe->Vet_Consult Dose_Adjust Consider Dose Reduction in Future Experiments Monitor->Dose_Adjust Record Record All Observations and Interventions Dose_Adjust->Record Supportive_Care->Monitor Supportive_Care->Record Endpoint Consider Humane Endpoint Vet_Consult->Endpoint Vet_Consult->Record

Caption: Troubleshooting workflow for managing side effects.

References

Technical Support Center: Enhancing Mirogabalin Besylate Delivery Across the Blood-Brain Barrier

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experiments aimed at improving the delivery of Mirogabalin Besylate across the blood-brain barrier (BBB).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in delivering this compound to the brain?

A1: The primary challenge is the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system. While this compound is a small molecule, its efficient passage across the BBB can be limited. Overcoming this barrier is crucial for achieving therapeutic concentrations in the brain for treating neurological disorders.

Q2: What are the most promising strategies to enhance this compound BBB penetration?

A2: Nanoparticle-based drug delivery systems are a leading strategy. Encapsulating this compound in nanoparticles made from polymers like poly(lactic-co-glycolic acid) (PLGA) or natural macromolecules such as albumin and chitosan can improve its transport across the BBB.[1][2] These nanoparticles can be further functionalized with ligands to target specific receptors on the BBB for enhanced uptake.

Q3: How can I assess the BBB penetration of my this compound formulation in vitro?

A3: The most common in vitro method is the Transwell permeability assay. This model uses a semipermeable membrane insert to create a two-compartment system (apical and basolateral), mimicking the blood and brain sides of the BBB, respectively. Brain endothelial cells are cultured on the membrane, and the passage of your formulation from the apical to the basolateral chamber is quantified.

Q4: What in vivo techniques are used to measure brain concentration of this compound?

A4: In vivo microdialysis is a powerful technique that allows for the direct sampling of the brain's interstitial fluid in awake, freely moving animals.[3][4] This method provides real-time data on the concentration of this compound that has crossed the BBB and is available at the target site.

Troubleshooting Guides

In Vitro BBB Model: Transwell Permeability Assay
Issue Possible Cause(s) Troubleshooting Steps
Low Transendothelial Electrical Resistance (TEER) values 1. Incomplete cell monolayer formation.2. Cell culture contamination.3. Inappropriate cell seeding density.4. Leakage around the Transwell insert.1. Allow more time for cells to form a confluent monolayer. Check for uniform cell seeding.2. Regularly check for signs of contamination. Use fresh, sterile reagents.3. Optimize cell seeding density. Too few or too many cells can compromise barrier integrity.4. Ensure the Transwell insert is properly seated in the well plate.
High variability in permeability results 1. Inconsistent cell monolayer integrity between wells.2. Pipetting errors leading to inconsistent dosing.3. Temperature fluctuations during the experiment.1. Monitor TEER values for all wells before starting the experiment to ensure consistency.2. Use calibrated pipettes and consistent technique for adding the test compound.3. Maintain a stable temperature throughout the assay, as temperature can affect membrane fluidity and transport.
No detectable this compound in the basolateral chamber 1. The formulation is not crossing the in vitro BBB.2. The analytical method is not sensitive enough.3. The incubation time is too short.1. Consider modifying the nanoparticle formulation (e.g., surface charge, targeting ligands) to enhance transport.2. Validate the limit of detection (LOD) and limit of quantification (LOQ) of your analytical method (e.g., LC-MS/MS).3. Increase the incubation time to allow for more compound to cross the barrier.
Nanoparticle Formulation and Delivery
Issue Possible Cause(s) Troubleshooting Steps
Nanoparticle aggregation 1. Suboptimal formulation parameters (e.g., pH, ionic strength).2. Inadequate surface coating (e.g., PEGylation).1. Optimize the formulation buffer conditions.2. Ensure sufficient surface coating to prevent aggregation in biological media.
Low drug encapsulation efficiency 1. Poor affinity of this compound for the nanoparticle core.2. Suboptimal encapsulation method.1. Modify the nanoparticle material or the drug to improve their interaction.2. Experiment with different encapsulation techniques (e.g., emulsion-evaporation, nanoprecipitation).
Rapid clearance of nanoparticles in vivo 1. Opsonization and uptake by the reticuloendothelial system (RES).2. Instability of the nanoparticles in the bloodstream.1. Surface-modify nanoparticles with polyethylene glycol (PEG) ("PEGylation") to create a "stealth" effect and reduce RES uptake.2. Use cross-linking agents to improve the stability of the nanoparticle structure.

Data Presentation: Quantitative Analysis of Gabapentinoid Delivery

Due to the limited availability of specific quantitative data for this compound, the following tables summarize findings for the closely related gabapentinoids, gabapentin and pregabalin, to illustrate the potential of nanoparticle-based delivery systems.

Table 1: In Vivo Brain Concentration of Gabapentin with Nanoparticle Formulations

FormulationAnimal ModelAdministration RouteFold Increase in Brain Concentration (vs. Free Drug)Reference
Polysorbate 80 coated albumin nanoparticlesMiceIntravenous~3-fold[1]
Gabapentin-loaded chitosan nanoparticlesRatsIntranasalNot directly quantified, but significant anticonvulsant effects observed

Table 2: In Vivo Brain Uptake of Pregabalin with Nanoparticle Formulations

FormulationAnimal ModelAdministration RouteBrain Uptake (% Injected Dose/g)Reference
99mTc-pregabalin nanoemulsionSwiss Albino miceIntranasalSignificantly higher than intravenous solution (exact values vary with time)[5]
Lactoferrin-modified PLGA nanoparticlesMiceIntranasalEnhanced targeting and pharmacodynamic effects observed[6]

Experimental Protocols

In Vitro Transwell Blood-Brain Barrier Permeability Assay

Objective: To assess the permeability of this compound formulations across an in vitro BBB model.

Materials:

  • Transwell inserts (e.g., 0.4 µm pore size) and companion plates

  • Human brain microvascular endothelial cells (hBMECs)

  • Astrocyte-conditioned medium

  • This compound formulation and control solution

  • Lucifer yellow (paracellular marker)

  • TEER meter

Methodology:

  • Cell Seeding: Seed hBMECs on the apical side of the Transwell inserts coated with an appropriate extracellular matrix protein. Culture the cells in astrocyte-conditioned medium to induce barrier properties.

  • Barrier Integrity Measurement: Monitor the formation of a tight cell monolayer by measuring the TEER daily. The assay can be initiated once TEER values plateau at a high level (typically >150 Ω x cm²).[7]

  • Permeability Assay:

    • Replace the medium in the apical and basolateral chambers with fresh, pre-warmed assay buffer.

    • Add the this compound formulation to the apical chamber.

    • To assess paracellular transport, add Lucifer yellow to the apical chamber of control wells.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber. Replace the collected volume with fresh assay buffer.

  • Sample Analysis: Quantify the concentration of this compound and Lucifer yellow in the collected samples using a validated analytical method (e.g., LC-MS/MS for Mirogabalin, fluorescence plate reader for Lucifer yellow).

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for each formulation.

In Vivo Brain Microdialysis for this compound Quantification

Objective: To measure the unbound concentration of this compound in the brain interstitial fluid (ISF) of a freely moving rodent model.

Materials:

  • Microdialysis probes (with a molecular weight cut-off suitable for Mirogabalin)

  • Stereotaxic apparatus

  • Syringe pump

  • Fraction collector

  • This compound formulation

  • Artificial cerebrospinal fluid (aCSF)

Methodology:

  • Surgical Implantation: Under anesthesia, surgically implant a guide cannula into the target brain region (e.g., prefrontal cortex, hippocampus) of the rodent using a stereotaxic apparatus.[2]

  • Recovery: Allow the animal to recover from surgery for at least 24-48 hours.

  • Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Perfusion: Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min) using a syringe pump.

  • Baseline Collection: Collect dialysate samples for a baseline period (e.g., 1-2 hours) before drug administration to establish basal levels of any endogenous substances of interest.

  • Drug Administration: Administer the this compound formulation (e.g., via intravenous or intraperitoneal injection).

  • Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 20-30 minutes) for several hours post-administration using a refrigerated fraction collector.

  • Sample Analysis: Analyze the dialysate samples for this compound concentration using a highly sensitive analytical method like LC-MS/MS.

  • Data Analysis: Plot the concentration of this compound in the dialysate over time to determine the pharmacokinetic profile in the brain ISF.

Visualizations

Signaling Pathway of Mirogabalin's Mechanism of Action

Mirogabalin_Mechanism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Mirogabalin Mirogabalin a2d1 α2δ-1 Subunit of Voltage-Gated Ca2+ Channel (VGCC) Mirogabalin->a2d1 Binds to VGCC_trafficking VGCC Trafficking to Membrane a2d1->VGCC_trafficking Inhibits Ca_influx Ca2+ Influx VGCC_trafficking->Ca_influx Reduces Neurotransmitter_release Excitatory Neurotransmitter (e.g., Glutamate) Release Ca_influx->Neurotransmitter_release Decreases Pain_signal Pain Signal Transmission Neurotransmitter_release->Pain_signal Reduced Activation

Caption: Mechanism of action of Mirogabalin at the presynaptic terminal.

Experimental Workflow for Assessing BBB Penetration

BBB_Penetration_Workflow Formulation This compound Nanoparticle Formulation InVitro In Vitro BBB Model (Transwell Assay) Formulation->InVitro Permeability_Assessment Assess Apparent Permeability (Papp) and Barrier Integrity (TEER) InVitro->Permeability_Assessment Optimization Formulation Optimization Permeability_Assessment->Optimization Low Permeability? InVivo In Vivo Model (Rodent) Permeability_Assessment->InVivo High Permeability Optimization->Formulation Iterate Microdialysis Brain Microdialysis InVivo->Microdialysis Efficacy_Studies Pharmacodynamic/ Efficacy Studies InVivo->Efficacy_Studies PK_Analysis Pharmacokinetic Analysis of Brain ISF Concentration Microdialysis->PK_Analysis

Caption: Workflow for evaluating this compound BBB penetration.

Logical Relationship for Troubleshooting In Vitro BBB Models

Troubleshooting_Logic Start Start Experiment Check_TEER Measure TEER Start->Check_TEER Low_TEER TEER < Threshold? Check_TEER->Low_TEER Troubleshoot_Monolayer Troubleshoot Monolayer: - Check cell viability - Optimize seeding density - Check for contamination Low_TEER->Troubleshoot_Monolayer Yes Proceed_Assay Proceed with Permeability Assay Low_TEER->Proceed_Assay No Troubleshoot_Monolayer->Check_TEER High_Variability High Variability in Papp? Proceed_Assay->High_Variability Troubleshoot_Assay Troubleshoot Assay: - Standardize pipetting - Ensure temperature stability - Re-check TEER consistency High_Variability->Troubleshoot_Assay Yes Analyze_Results Analyze and Interpret Results High_Variability->Analyze_Results No Troubleshoot_Assay->Proceed_Assay

Caption: Troubleshooting logic for in vitro BBB permeability assays.

References

Mirogabalin Besylate stability in different solvent preparations for experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and preparation of Mirogabalin Besylate for experimental use. The following troubleshooting guides and FAQs address common issues encountered in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound powder won't dissolve completely in my aqueous buffer (e.g., PBS). What should I do?

A1: this compound has higher solubility in organic solvents than in aqueous buffers. Direct dissolution in aqueous solutions, especially at high concentrations, can be challenging.

  • Troubleshooting Steps:

    • Prepare a concentrated stock solution in an appropriate organic solvent first. Dimethyl sulfoxide (DMSO) is a common choice. This compound is soluble in DMSO at concentrations up to 125 mg/mL.

    • Use gentle warming and sonication to aid dissolution when preparing the stock solution.

    • Perform serial dilutions of the stock solution into your aqueous buffer to reach the desired final concentration. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system (typically <0.5% for most cell-based assays).

    • For in vivo studies, co-solvents such as PEG300 and Tween-80 can be used to improve solubility and stability in aqueous vehicles.

Q2: I've prepared a stock solution of this compound in DMSO. How should I store it and for how long is it stable?

A2: Stock solutions of this compound in DMSO are known to be unstable and should ideally be prepared fresh before each experiment. If short-term storage is necessary, follow these guidelines:

  • Storage Conditions:

    • Store in small aliquots to avoid repeated freeze-thaw cycles.

    • Keep at -20°C for short-term storage (up to one month) or -80°C for longer-term storage (up to six months).

    • Protect from light and moisture.

  • Important Note: Always visually inspect the solution for any signs of precipitation or degradation before use. If any particulates are observed, the solution should be discarded.

Q3: Can I prepare and store ready-to-use dilutions of this compound in my cell culture medium or PBS?

A3: It is strongly recommended to prepare fresh dilutions in aqueous buffers or cell culture media immediately before use. This compound solutions are generally unstable in aqueous environments. Storing pre-diluted aqueous solutions can lead to degradation and inaccurate experimental results.

Q4: I observed precipitation in my experiment after adding the this compound stock solution to the aqueous medium. What could be the cause and how can I prevent it?

A4: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue, often referred to as "crashing out."

  • Possible Causes:

    • The final concentration of this compound exceeds its solubility limit in the aqueous medium.

    • The final concentration of DMSO is too high, causing the compound to become less soluble.

    • Interactions with components of the medium (e.g., proteins, salts) may reduce solubility.

  • Prevention Strategies:

    • Lower the final concentration of this compound.

    • Increase the volume of the aqueous medium into which you are diluting the stock solution.

    • Add the stock solution dropwise while vortexing or stirring the aqueous medium to ensure rapid and uniform mixing.

    • Consider using a different solvent system, if your experimental design allows, such as one containing a small amount of a surfactant or co-solvent.

Quantitative Data Summary

The following tables summarize the available solubility and recommended storage conditions for this compound.

Table 1: Solubility of this compound in Common Solvents

SolventSolubility (mg/mL)Molar Concentration (mM)Temperature (°C)Reference
Dimethyl Sulfoxide (DMSO)125340.1725[1]
Water42114.320[1]
MethanolEasily SolubleNot specifiedNot specified[2]
Ethanol (99.5%)Easily SolubleNot specifiedNot specified[2]
AcetoneInsolubleNot specifiedNot specified[2]
AcetonitrileVery InsolubleNot specifiedNot specified[2]

Table 2: Recommended Storage Conditions for this compound

FormSolventStorage Temperature (°C)DurationRecommendations
Solid PowderN/A-20>2 yearsStore in a dry, dark place.
Stock SolutionDMSO-20Up to 1 monthPrepare fresh if possible. Avoid freeze-thaw cycles.
Stock SolutionDMSO-80Up to 6 monthsPrepare fresh if possible. Avoid freeze-thaw cycles.
Aqueous DilutionsAqueous Buffers / Media4Not RecommendedPrepare fresh immediately before use.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution (100 mM in DMSO)
  • Materials:

    • This compound powder

    • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

    • Sterile, conical microcentrifuge tubes or vials

    • Calibrated analytical balance

    • Vortex mixer and sonicator

  • Procedure:

    • Equilibrate the this compound powder to room temperature before opening the container to prevent moisture absorption.

    • Weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 36.75 mg of this compound (Molecular Weight: 367.46 g/mol ).

    • Transfer the powder to a sterile microcentrifuge tube or vial.

    • Add the calculated volume of DMSO to the tube/vial. For the example above, add 1 mL of DMSO.

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

    • If necessary, place the tube in a sonicator bath for 5-10 minutes to ensure complete dissolution.

    • Visually inspect the solution to confirm that no particulates are present.

    • Aliquot the stock solution into smaller volumes in sterile, light-protected tubes for storage at -20°C or -80°C.

General Protocol for a Forced Degradation Study of this compound

This protocol is a general guideline for assessing the stability of this compound under various stress conditions. It should be adapted and validated for specific experimental needs.

  • Preparation of Test Solutions:

    • Prepare a solution of this compound in a relevant solvent (e.g., water, PBS) at a known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions:

    • Acidic Hydrolysis: Add an equal volume of 0.1 N HCl to the test solution. Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • Alkaline Hydrolysis: Add an equal volume of 0.1 N NaOH to the test solution. Incubate at a specified temperature (e.g., 60°C) for a defined period.

    • Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide (H₂O₂) to the test solution. Keep at room temperature for a defined period.

    • Thermal Degradation: Store the test solution at an elevated temperature (e.g., 60°C) for a defined period.

    • Photolytic Degradation: Expose the test solution to UV light (e.g., 254 nm) and/or visible light for a defined period.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed solution.

    • Neutralize the acidic and alkaline samples if necessary.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze the samples using a validated stability-indicating HPLC-UV method. The method should be able to separate the intact this compound from any degradation products.

  • Data Evaluation:

    • Calculate the percentage of this compound remaining at each time point compared to an unstressed control sample.

    • Determine the degradation rate and identify the conditions under which the compound is most and least stable.

Visualizations

Mirogabalin_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VGCC Voltage-Gated Calcium Channel (VGCC) Ca_ion Ca²⁺ a2d1 α2δ-1 Subunit a2d1->VGCC Modulates Vesicles Synaptic Vesicles (containing Glutamate) Glutamate_release Glutamate Release Vesicles->Glutamate_release Mirogabalin Mirogabalin Mirogabalin->VGCC Inhibits Ca²⁺ influx Mirogabalin->a2d1 Binds Ca_ion->Vesicles Triggers fusion Glutamate_receptor Glutamate Receptor Glutamate_release->Glutamate_receptor Activates Pain_signal Pain Signal Transmission Glutamate_receptor->Pain_signal Mirogabalin_Workflow cluster_prep Stock Solution Preparation cluster_exp Experimental Use cluster_troubleshooting Troubleshooting weigh Weigh Mirogabalin Besylate Powder dissolve Dissolve in DMSO weigh->dissolve sonicate Vortex / Sonicate dissolve->sonicate aliquot Aliquot & Store at -20°C / -80°C sonicate->aliquot thaw Thaw Aliquot aliquot->thaw dilute Dilute in Aqueous Medium (e.g., PBS) thaw->dilute use Use Immediately in Experiment dilute->use precipitate Precipitation? dilute->precipitate check_conc Check Final Concentration precipitate->check_conc If yes Stability_Study_Workflow cluster_stress Apply Stress Conditions start Prepare Mirogabalin Solution acid Acidic (0.1N HCl) start->acid base Alkaline (0.1N NaOH) start->base oxidative Oxidative (3% H₂O₂) start->oxidative thermal Thermal (60°C) start->thermal photo Photolytic (UV/Vis Light) start->photo sample Collect Samples at Time Points acid->sample base->sample oxidative->sample thermal->sample photo->sample analyze Analyze by Stability- Indicating HPLC-UV sample->analyze evaluate Evaluate Degradation analyze->evaluate

References

Mitigating motor impairment side effects in rodent studies of Mirogabalin Besylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers encountering motor impairment side effects in rodent studies involving Mirogabalin Besylate.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My rodents show significant motor impairment (e.g., falling off the rotarod) shortly after Mirogabalin administration. What is the cause and how can I mitigate this?

A1: This is a common issue related to the peak plasma concentration of the drug. Mirogabalin, like other gabapentinoids, can cause transient ataxia or sedation, which can confound motor performance tests.

Troubleshooting Steps:

  • Dose-Response Study: You may be using a dose that is too high. Conduct a dose-response study to identify the minimal effective dose for analgesia and the threshold for motor side effects. Start with lower doses reported in the literature and titrate upwards.

  • Timing of Behavioral Testing: Mirogabalin reaches maximum plasma concentration in less than an hour in rodents[1]. Motor impairment is most likely to occur during this window. Consider testing for analgesia at later time points (e.g., 2, 4, or 6 hours post-dose) when plasma levels are more stable and acute motor side effects may have subsided. One study noted that the analgesic effects of mirogabalin were still significant 6 or 8 hours after administration in rats[2].

  • Habituation and Training: Ensure all animals are thoroughly habituated to the testing environment and trained on the apparatus (e.g., rotarod) before the study begins. This minimizes stress-induced motor deficits and ensures that the observed impairment is drug-related.

Q2: How can I differentiate between motor impairment and the intended analgesic effect of Mirogabalin in my behavioral tests?

A2: This requires a multi-faceted approach to isolate the sensory effects from the motor-confounding effects.

Recommendations:

  • Use a Battery of Tests: Combine tests that are highly dependent on motor coordination (like the rotarod or beam walking) with tests that measure sensory thresholds with minimal motor demand. For example, the Von Frey test for mechanical allodynia requires a simple paw withdrawal reflex, which is less likely to be affected by mild ataxia.

  • Control Groups: Always include a vehicle-treated control group to establish a baseline performance. If possible, a positive control group treated with a known sedative or ataxic agent can help characterize the motor impairment profile.

  • Detailed Scoring: When using tests like beam walking or gait analysis, score not just the primary outcome (e.g., time to cross) but also the quality of movement (e.g., number of foot slips). This can provide a more nuanced view of motor function.

Q3: Are there alternative motor function tests to the rotarod that might be less sensitive to Mirogabalin's side effects?

A3: Yes, different tests assess distinct aspects of motor function. While the rotarod is excellent for balance and coordination[3][4], other tests may be more suitable.

Alternative Motor Function Tests:

  • Grip Strength Test: This test measures forelimb and/or hindlimb muscle strength and is less dependent on complex coordination and balance[5]. It is a good way to rule out simple muscle weakness.

  • Open Field Test: This assesses general locomotor activity and exploratory behavior[5][6]. It can reveal hypo-activity (sedation) or hyperactivity.

  • Cylinder Test: This is used to measure spontaneous movement and can detect asymmetry in limb use, which is particularly useful in unilateral injury models[5][6].

Q4: What are typical starting doses for Mirogabalin in rats and mice, and how should I approach dose selection?

A4: Dosing can vary significantly based on the animal model, route of administration, and specific endpoint. The tables below summarize doses used in published studies. The best practice is to perform a pilot dose-escalation study in your specific model to determine the optimal therapeutic window that separates analgesia from motor side effects.

Q5: Does the route of administration (Oral vs. Intraperitoneal) affect motor side effects?

A5: Yes. The route of administration alters the drug's pharmacokinetic profile.

  • Intraperitoneal (IP): Generally leads to more rapid absorption and higher peak plasma concentrations. This may increase the severity of acute, transient side effects like motor impairment.

  • Oral (PO): Oral gavage provides a pharmacokinetic profile that is more translatable to clinical use. Absorption is typically slower, leading to a lower and later peak concentration, which may reduce the severity of acute motor side effects.

Quantitative Data Summary

Table 1: this compound Binding Affinities (Kd)

Speciesα2δ SubunitBinding Affinity (Kd) in nM
Humanα2δ-113.5[7]
Humanα2δ-222.7[7]
Ratα2δ-127.0[7]
Ratα2δ-247.6[7]

Table 2: Effective Doses of Mirogabalin in Rodent Models

SpeciesModelRouteEffective Dose Range (mg/kg)Observed Effect
RatSpinal Cord InjuryOral2.5 - 10Analgesia[2][8]
RatChronic Constriction InjuryOral3 - 10Anxiolytic & Analgesia[9]
RatSpinal Nerve LigationOral10Inhibition of α2δ-1 upregulation[10]
RatNociplastic PainIP10Alleviation of sensitization[11]
MouseChronic Constriction InjuryIP10 - 40Analgesia[12][13]

Experimental Protocols

Protocol 1: Rotarod Test for Motor Coordination

This test evaluates balance, grip strength, and motor coordination.[3][14]

  • Apparatus: A textured rod of a standardized diameter (e.g., 3 cm for mice, 7 cm for rats) that rotates along its long axis.

  • Habituation/Training (Days 1-2):

    • Place the animal on the stationary rod for 60 seconds.

    • Begin rotation at a very low speed (e.g., 4 RPM) for 2-3 training trials per day. The goal is for the animal to learn to walk forward to remain on the rod.

  • Testing (Day 3):

    • Place the animal on the rod.

    • Begin rotation, accelerating from a low speed to a high speed (e.g., 4 to 40 RPM) over a set period (e.g., 300 seconds).

    • Record the latency (in seconds) for the animal to fall off the rod or to grip the rod and rotate with it for two consecutive revolutions.

    • Perform 3 trials per animal with an inter-trial interval of at least 15 minutes.

    • Administer Mirogabalin or vehicle and repeat the test at desired time points (e.g., 1, 2, 4 hours post-dose).

Protocol 2: Beam Walking Test for Fine Motor Coordination and Balance

This test challenges an animal's ability to maintain balance while traversing a narrow, elevated beam.[5][6]

  • Apparatus: An elevated wooden or plastic beam (e.g., 1 meter long, 1-2 cm wide for rats) with a neutral start platform and an enclosed, dark goal box at the end.

  • Training (Days 1-2):

    • Allow the animal to walk across a wide training beam (e.g., 4 cm) into the goal box.

    • Gradually progress to the narrower test beam. Perform 2-3 trials per day.

  • Testing (Day 3):

    • Administer Mirogabalin or vehicle.

    • At the desired time point, place the animal on the start platform.

    • Record the time taken to traverse the beam and the number of foot slips (a limb slipping off the side of the beam).

    • A trial is complete when the animal enters the goal box. A cutoff time (e.g., 120 seconds) should be set.

Visualizations

Mirogabalin_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron VGCC Voltage-Gated Ca²⁺ Channel (VGCC) Ca_influx Ca²⁺ Influx a2d1 α2δ-1 Subunit a2d1->VGCC Modulates Block Vesicle Synaptic Vesicle (contains Glutamate) Ca_influx->Vesicle Triggers Fusion Release Glutamate Release Vesicle->Release Receptor Glutamate Receptor Release->Receptor Activates Mirogabalin Mirogabalin Mirogabalin->a2d1 Binds Mirogabalin->Block Inhibits Ca²⁺ Influx & Neurotransmitter Release Action_Potential Action Potential Action_Potential->VGCC Opens

Caption: Mirogabalin's mechanism of action at the presynaptic terminal.

Experimental_Workflow cluster_setup Phase 1: Setup & Baseline cluster_test Phase 2: Testing cluster_analysis Phase 3: Analysis A Animal Acclimation (≥ 7 days) B Habituation & Training on Motor Apparatus (2-3 days) A->B C Baseline Motor Testing (Pre-drug) B->C D Randomize into Groups (Vehicle, Mirogabalin Doses) C->D E Drug Administration (PO or IP) D->E F Post-Dose Motor Testing (e.g., at 1, 2, 4 hours) E->F G Data Collection (e.g., Latency to Fall, Foot Slips) F->G H Statistical Analysis (e.g., ANOVA, t-test) G->H

Caption: Workflow for assessing drug-induced motor side effects.

Troubleshooting_Logic Start Motor Impairment Observed? Dose Is the dose too high? Start->Dose Yes Timing Is testing during peak drug concentration? Dose->Timing No Sol_Dose Solution: Conduct dose-response study. Start with lower doses. Dose->Sol_Dose Test Is the test too sensitive? Timing->Test No Sol_Timing Solution: Test at later time points (e.g., >2h post-dose). Timing->Sol_Timing Sol_Test Solution: Use a battery of tests. Include Grip Strength or Open Field. Test->Sol_Test

Caption: Troubleshooting logic for unexpected motor impairment.

References

Controlling for placebo effect in preclinical Mirogabalin Besylate studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Mirogabalin Besylate in preclinical studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist in designing and executing experiments with robust controls for the placebo effect.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle for controlling for the placebo effect in preclinical animal studies of this compound?

A1: The cornerstone of controlling for the placebo effect in animal studies is the inclusion of a control group that undergoes identical procedures to the treatment group, with the sole exception of receiving this compound. This control group is typically administered a vehicle—an inert substance used to deliver the active drug. This approach helps to isolate the pharmacological effects of Mirogabalin from non-specific effects arising from handling, injection, and the experimental environment itself.

Q2: How can I blind experimenters to the treatment conditions in my animal study?

A2: Blinding is crucial to prevent unconscious bias from influencing the results. To achieve this, have a third party, not involved in the behavioral testing, prepare the drug and vehicle solutions. These solutions should be coded (e.g., "Solution A" and "Solution B") so that the experimenter administering the substances and recording the behavioral data is unaware of which animals are receiving Mirogabalin and which are receiving the vehicle. The code should only be broken after the data analysis is complete.

Q3: What is a "sham" surgery, and when is it necessary in preclinical pain models for Mirogabalin studies?

A3: A sham surgery is a mock procedure that replicates the surgical steps of inducing a neuropathic pain model (e.g., nerve ligation) without performing the critical step that causes the nerve damage.[1][2] It is essential for studies where the pain model is surgically induced. The sham group serves as a control for the effects of anesthesia, incision, and tissue manipulation, ensuring that the observed pain behaviors are a direct result of the specific nerve injury and not the surgical procedure itself.

Q4: My vehicle control group is showing a slight analgesic effect. What could be the cause?

A4: This can be a manifestation of the placebo effect, often linked to the conditioning of the animals. Repeated handling and injection can lead to a stress-induced analgesic response. To mitigate this, ensure all animals are properly habituated to the experimental procedures, including handling and the injection process, before the start of the experiment. Consistent and gentle handling techniques are paramount.

Q5: How frequently should I conduct behavioral testing to assess the analgesic effects of Mirogabalin?

A5: The frequency of testing depends on the specific aims of your study and the pharmacokinetic profile of Mirogabalin. It is advisable to establish a baseline pain threshold before drug administration. Following administration, testing can be performed at multiple time points to capture the onset, peak, and duration of the analgesic effect. For instance, measurements can be taken at 30 minutes, 1, 2, 4, 6, and 8 hours post-administration.[3][4]

Troubleshooting Guides

Issue: High Variability in Baseline Pain Thresholds
  • Possible Cause: Inconsistent acclimation of animals to the testing environment.

  • Solution: Ensure a consistent and adequate acclimation period for all animals in the testing apparatus before baseline measurements are taken. This should be done for several days leading up to the experiment.

  • Possible Cause: Variation in experimenter technique.

  • Solution: Standardize the application of the stimulus (e.g., von Frey filaments) across all animals and experimenters. If multiple experimenters are involved, conduct inter-rater reliability testing.

Issue: Unexpected Adverse Events in the Mirogabalin-Treated Group
  • Possible Cause: Dose-related side effects.

  • Solution: Review the literature for established dose-response relationships of Mirogabalin in your chosen animal model.[3][4][5] If necessary, conduct a dose-ranging study to identify an effective dose with an acceptable side-effect profile. Common adverse events can include sedation or motor impairment, which can interfere with behavioral testing.

Data Presentation

Table 1: Analgesic Efficacy of Mirogabalin in a Rat Model of Spinal Cord Injury [3]

Treatment GroupDose (mg/kg, oral)Paw Withdrawal Threshold (g) at 4 hours post-dose (Mean ± SEM)
Vehicle Control-4.2 ± 0.5
Mirogabalin2.58.5 ± 1.2
Mirogabalin511.8 ± 1.5
Mirogabalin1014.2 ± 1.8*

*p < 0.05 compared to vehicle control

Table 2: Effect of Mirogabalin in a Mouse Model of Fibromyalgia (Intermittent Cold Stress) [4]

Treatment GroupDose (mg/kg, oral)Pain Response Score at 2 hours post-dose (Mean ± SEM)
Vehicle Control-3.8 ± 0.4
Mirogabalin12.5 ± 0.3
Mirogabalin31.8 ± 0.2
Mirogabalin101.1 ± 0.2*

*p < 0.05 compared to vehicle control

Experimental Protocols

Detailed Methodology: Spinal Cord Injury (SCI) Model and Behavioral Testing

This protocol outlines the creation of a rat model of SCI and the subsequent assessment of mechanical allodynia to test the efficacy of Mirogabalin.[3]

  • Animal Model:

    • Adult male Sprague-Dawley rats are anesthetized.

    • A laminectomy is performed at the T10 vertebra to expose the spinal cord.

    • A vascular clip is applied to the spinal cord for a defined period (e.g., 1 minute) to induce a compression injury.

    • For the sham control group , the laminectomy is performed, but the clip is not applied.

    • The muscle and skin are sutured, and the animals are allowed to recover for a period of 28 days to allow for the development of chronic neuropathic pain.

  • Drug Administration:

    • On the day of testing, animals are randomly assigned to receive either vehicle (e.g., distilled water) or this compound at various doses (e.g., 2.5, 5, 10 mg/kg) via oral gavage.

    • The administrator of the substance is blinded to the treatment allocation.

  • Behavioral Testing (von Frey Test):

    • Animals are placed in individual plexiglass chambers on a wire mesh floor and allowed to acclimate for at least 15 minutes.

    • Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.

    • The 50% paw withdrawal threshold is determined using the up-down method.

    • Measurements are taken before drug administration (baseline) and at specified time points after administration (e.g., 2, 4, 6, 8 hours).

Mandatory Visualization

Mirogabalin's Mechanism of Action

Mirogabalin exerts its analgesic effect by binding to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[1][2] This binding reduces the influx of calcium into presynaptic nerve terminals, which in turn decreases the release of excitatory neurotransmitters like glutamate.

Mirogabalin_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Mirogabalin Mirogabalin a2d1 α2δ-1 subunit Mirogabalin->a2d1 Binds to VGCC Voltage-Gated Calcium Channel (VGCC) a2d1->VGCC Modulates Ca_influx Calcium (Ca²⁺) Influx a2d1->Ca_influx Reduces Glutamate_release Glutamate Release Ca_influx->Glutamate_release Triggers Pain_signal Pain Signal Transmission Glutamate_release->Pain_signal Activates

Caption: Mechanism of action of Mirogabalin at the presynaptic terminal.

Experimental Workflow for a Preclinical Mirogabalin Study

This diagram illustrates a typical workflow for a preclinical study of Mirogabalin, incorporating essential placebo controls.

Mirogabalin_Workflow start Start model Induce Neuropathic Pain Model (e.g., Nerve Ligation) start->model sham Sham Surgery Control start->sham recovery Recovery & Pain Model Development (e.g., 2-4 weeks) model->recovery sham->recovery baseline Baseline Behavioral Testing (e.g., von Frey) recovery->baseline randomize Randomization & Blinding baseline->randomize treatment Administer Mirogabalin randomize->treatment vehicle Administer Vehicle Control randomize->vehicle post_test Post-Dose Behavioral Testing (Multiple Time Points) treatment->post_test vehicle->post_test analysis Data Analysis & Unblinding post_test->analysis end End analysis->end

Caption: Experimental workflow incorporating placebo controls.

References

Navigating Mirogabalin Besylate Dosing in Renal Impairment: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for adjusting Mirogabalin Besylate dosage in experimental models with renal impairment. The following question-and-answer format directly addresses potential issues and provides clear, data-driven guidance.

Frequently Asked Questions (FAQs)

Q1: How does renal impairment affect the pharmacokinetics of this compound?

A1: Renal impairment significantly alters the pharmacokinetic profile of Mirogabalin. As a drug primarily excreted unchanged through the kidneys, reduced renal function leads to decreased clearance and increased systemic exposure.[1][2][3][4][5][6] Key pharmacokinetic parameters affected include:

  • Area Under the Curve (AUC): The total drug exposure over time increases as renal function declines.[1][2][3]

  • Maximum Concentration (Cmax): Peak plasma concentrations of Mirogabalin may be higher in individuals with renal impairment.[1][2]

  • Clearance (CL/F): Apparent total body clearance and renal clearance decrease with the severity of renal impairment.[1][2][3][5]

  • Half-life (t½): The elimination half-life is substantially prolonged in patients with severe renal impairment and end-stage renal disease (ESRD).[1]

Q2: What are the recommended dosage adjustments for this compound in models with different degrees of renal impairment?

A2: Dosage adjustments are crucial to avoid potential adverse effects associated with increased drug exposure.[7][8][9] The recommended initial and maintenance doses vary based on the severity of renal impairment, which is typically categorized by creatinine clearance (CrCl).

Data Summary: Pharmacokinetic & Dosing Adjustments

The following tables summarize the impact of renal impairment on Mirogabalin's pharmacokinetics and provide corresponding dosage recommendations based on clinical study data.

Table 1: Impact of Renal Impairment on Mirogabalin Pharmacokinetics (Single 5 mg Dose) [1][2][3]

Renal Function CategoryCreatinine Clearance (CrCl)Geometric LS Mean Ratio of AUClast (vs. Normal)
Normal>80 mL/min/1.73 m²1.0
Mild Impairment50 to ≤80 mL/min/1.73 m²1.3
Moderate Impairment30 to <50 mL/min/1.73 m²1.9
Severe Impairment<30 mL/min/1.73 m²3.6
End-Stage Renal Disease (ESRD)Undergoing Hemodialysis5.3

Table 2: Recommended Mirogabalin Dosage Adjustments Based on Renal Function [9][10][11][12]

Renal Function CategoryCreatinine Clearance (CrCl)Recommended Initial DoseRecommended Maintenance Dose
Normal to Mild Impairment≥60 mL/min5 mg twice daily10-15 mg twice daily
Moderate Impairment30 to <60 mL/min5 mg once daily7.5-15 mg once daily or 7.5 mg twice daily
Severe Impairment<30 mL/min (not on dialysis)2.5 mg once daily5-7.5 mg once daily
End-Stage Renal Disease (ESRD)Undergoing Hemodialysis2.5 mg once daily5-7.5 mg once daily

Experimental Protocols

Key Experiment: Single-Dose Pharmacokinetic Study in Subjects with Varying Degrees of Renal Impairment [1][2][3]

This section details the methodology of a typical clinical study designed to assess the impact of renal impairment on Mirogabalin pharmacokinetics.

1. Study Design:

  • A multicenter, open-label, single-dose study.

  • Participants are stratified into groups based on renal function (normal, mild, moderate, severe impairment, and ESRD).

2. Subject Selection:

  • Inclusion Criteria: Adult subjects (e.g., ≥20 years old) with varying degrees of renal function as determined by their estimated creatinine clearance (CrCl).

  • Exclusion Criteria: Clinically significant medical conditions other than renal impairment that could interfere with the study, and use of medications known to interact with Mirogabalin.

3. Dosing and Administration:

  • A single oral dose of this compound (e.g., 5 mg) is administered to all subjects.

4. Pharmacokinetic Sampling:

  • Blood samples are collected at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, 72, and 96 hours post-dose).

  • Urine samples are collected to determine the amount of Mirogabalin excreted.

5. Bioanalytical Method:

  • Plasma and urine concentrations of Mirogabalin are determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

6. Data Analysis:

  • Pharmacokinetic parameters (Cmax, AUC, CL/F, t½) are calculated for each renal function group.

  • Statistical comparisons are made between the renally impaired groups and the normal renal function group.

Visualizations

The following diagrams illustrate the experimental workflow and the logical process for dosage adjustment.

experimental_workflow cluster_screening Subject Recruitment & Screening cluster_dosing Dosing & Sampling cluster_analysis Analysis s1 Recruit Adult Subjects s2 Assess Renal Function (CrCl) s1->s2 s3 Stratify into 5 Groups: Normal, Mild, Moderate, Severe, ESRD s2->s3 d1 Administer Single Oral Dose of Mirogabalin (e.g., 5 mg) s3->d1 d2 Collect Blood Samples at Predefined Timepoints d1->d2 d3 Collect Urine Samples d1->d3 a1 Measure Mirogabalin Concentration (LC-MS/MS) d2->a1 d3->a1 a2 Calculate Pharmacokinetic Parameters (AUC, Cmax, CL/F, t½) a1->a2 a3 Compare PK Parameters between Groups a2->a3

Caption: Experimental workflow for a single-dose pharmacokinetic study of Mirogabalin in subjects with renal impairment.

dosage_adjustment_logic cluster_decision Dosage Adjustment Decision cluster_dose Recommended Dose start Assess Patient's Renal Function (CrCl) d1 CrCl ≥ 60 mL/min? start->d1 d2 30 ≤ CrCl < 60 mL/min? d1->d2 No r1 Normal/Mild Impairment: Initial: 5 mg BID Maintenance: 10-15 mg BID d1->r1 Yes d3 CrCl < 30 mL/min? d2->d3 No r2 Moderate Impairment: Initial: 5 mg QD Maintenance: 7.5-15 mg QD d2->r2 Yes r3 Severe Impairment/ESRD: Initial: 2.5 mg QD Maintenance: 5-7.5 mg QD d3->r3 Yes

Caption: Logical flow for determining Mirogabalin dosage based on creatinine clearance.

References

Validation & Comparative

A Comparative Analysis of Mirogabalin Besylate and Gabapentin Efficacy in the Spinal Nerve Ligation Model of Neuropathic Pain

Author: BenchChem Technical Support Team. Date: November 2025

Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of the therapeutic efficacy of Mirogabalin Besylate and Gabapentin in the spinal nerve ligation (SNL) model, a widely utilized preclinical model for inducing neuropathic pain. The comparison is supported by experimental data on key pain-related behaviors and detailed methodologies of the experimental protocols.

Introduction

Neuropathic pain, resulting from damage or dysfunction of the somatosensory nervous system, remains a significant clinical challenge due to the limited efficacy and side effects of current treatments.[1] The spinal nerve ligation (SNL) model in rodents is a cornerstone for preclinical research, reliably mimicking symptoms of human neuropathic pain, such as allodynia (pain from a non-painful stimulus) and hyperalgesia (exaggerated response to a painful stimulus).[1][2]

Both Mirogabalin and Gabapentin belong to the gabapentinoid class of drugs.[3] They exert their analgesic effects by targeting the α2δ subunit of voltage-gated calcium channels (VGCCs), although with distinct pharmacological properties that influence their potency and efficacy.[3][4] This guide dissects these differences within the context of the SNL model.

Mechanism of Action: A Tale of Two Gabapentinoids

The primary mechanism for both drugs involves binding to the α2δ subunit of presynaptic VGCCs in the central nervous system.[4][5] This binding inhibits the influx of calcium, which in turn reduces the release of excitatory neurotransmitters like glutamate and substance P, thereby dampening neuronal hyperexcitability and attenuating pain signals.[3][6]

However, Mirogabalin exhibits a more refined pharmacological profile. It has a significantly higher binding affinity for and a slower dissociation rate from the α2δ-1 subunit, which is predominantly involved in pain signaling, compared to Gabapentin.[3][4][7] This results in a more potent and sustained analgesic effect.[4][8] Conversely, Mirogabalin shows lower affinity and faster dissociation from the α2δ-2 subunit, which is more associated with central nervous system side effects, potentially offering a better safety margin.[4][5][7]

G cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Glutamate Glutamate Receptor Glutamate Receptor Glutamate->Receptor Binds PainSignal Pain Signal Propagation Receptor->PainSignal Mirogabalin Mirogabalin (High Affinity, Slow Dissociation) a2d1 a2d1 Mirogabalin->a2d1 Bind & Inhibit Gabapentin Gabapentin (Lower Affinity) Gabapentin->a2d1 Bind & Inhibit Vesicle Vesicle Vesicle->Glutamate Release Ca_ion Ca_ion a2d1->Ca_ion Blocks

Caption: Mechanism of action for Mirogabalin and Gabapentin at the presynaptic terminal.

Experimental Protocols

The following protocols are standard for evaluating the efficacy of analgesics in the SNL model.

1. Spinal Nerve Ligation (SNL) Surgical Model The SNL model is an established method for inducing neuropathic pain.[9]

  • Animal Model: Adult male Sprague-Dawley or Wistar rats (140-290g) are commonly used.[2][10][11]

  • Anesthesia: Animals are anesthetized, typically with isoflurane.[10]

  • Surgical Procedure: A dorsal midline incision is made to expose the L4 to L6 vertebrae. The L6 transverse process is removed to expose the L4, L5, and L6 spinal nerves. The L5 and L6 spinal nerves are then tightly ligated with silk suture, while the L4 nerve is left intact to minimize motor deficits.[9][12][13] The muscle and skin are then closed with sutures and wound clips.[12][13]

  • Post-Operative Care: Animals are monitored during recovery. The development of neuropathic pain is typically assessed starting 7 days post-surgery.[10]

2. Behavioral Assays for Pain Assessment

  • Mechanical Allodynia: This is measured using the von Frey filament test. Calibrated filaments with increasing stiffness are applied to the plantar surface of the rat's hind paw. The paw withdrawal threshold (PWT) is determined using the up-down method. A lower PWT in the ligated paw compared to baseline or the contralateral paw indicates mechanical allodynia.[9][10]

  • Thermal Hyperalgesia: This is assessed by measuring the paw withdrawal latency (PWL) in response to a radiant heat source applied to the plantar surface of the hind paw. A shorter PWL indicates thermal hyperalgesia.[6][10]

// Edges A -> B -> C -> D -> E -> F; F -> {G, H, I} [arrowhead=none]; {G, H, I} -> J; J -> K -> L; }

Caption: Standard experimental workflow for comparing drug efficacy in the SNL model.

Comparative Efficacy Data

Quantitative data from preclinical studies highlight a significant difference in potency between Mirogabalin and Gabapentin in the SNL model.

ParameterThis compoundGabapentinStudy ModelCitation
Anti-Allodynic & Anti-Hyperalgesic Potency (ED₅₀) 1.5 µg30.3 µgSNL Rat Model (Intrathecal)[14]
Effective Dose (Mechanical Allodynia) Not specified in searches300 mg/kg (p.o.)SNL Rat Model (Oral)[11][15]
Effective Dose (Thermal & Mechanical Hyperalgesia) Not specified in searches20 µg/h (i.t. infusion)SNL Rat Model (Intrathecal)[10]
Analgesic Effect Potent and long-lasting analgesic effects observed.[16]Attenuates thermal and mechanical hyperalgesia.[6]SNL & SCI Rat Models[6][16]

ED₅₀ (Median Effective Dose): The dose that produces a therapeutic response in 50% of the population. A lower ED₅₀ indicates higher potency. p.o. (per os): Administered orally. i.t. (intrathecal): Administered into the spinal canal.

The data clearly indicates that intrathecal Mirogabalin is substantially more potent than Gabapentin in reversing mechanical allodynia and thermal hyperalgesia in the SNL rat model.[14]

Conclusion

In the spinal nerve ligation model of neuropathic pain, this compound demonstrates superior potency compared to Gabapentin. This heightened efficacy is directly attributable to its distinct pharmacological profile, specifically its higher binding affinity and slower dissociation from the α2δ-1 subunit of voltage-gated calcium channels.[3][4] These preclinical findings suggest that Mirogabalin may offer a more potent and sustained analgesic effect in clinical settings for patients suffering from neuropathic pain. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers and professionals in the field of pain drug discovery and development.

References

Mirogabalin Besylate: A Comparative Analysis of Analgesic Efficacy in Preclinical Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the cross-validation of Mirogabalin Besylate's analgesic properties across various mouse models of pain.

This compound, a novel gabapentinoid, has demonstrated significant analgesic potential in preclinical studies, positioning it as a promising therapeutic for neuropathic pain.[1][2][3] This guide provides a comprehensive comparison of its efficacy, supported by experimental data from various mouse models. We delve into the detailed methodologies of key experiments and present quantitative data in structured tables for clear comparison. Additionally, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its mechanism and evaluation.

Mechanism of Action: Targeting Voltage-Gated Calcium Channels

Mirogabalin exerts its analgesic effects by selectively binding to the α2δ subunits of voltage-gated calcium channels (VGCCs) in the nervous system.[4][5][6] It exhibits a higher affinity and slower dissociation rate from the α2δ-1 subunit, which is upregulated in neuropathic pain states, compared to the α2δ-2 subunit, which is more associated with central nervous system side effects.[4][5] This preferential binding to α2δ-1 is thought to contribute to its potent and sustained analgesic effects with a potentially wider safety margin compared to its predecessors, pregabalin and gabapentin.[3][4]

The binding of Mirogabalin to the α2δ-1 subunit inhibits the trafficking of this subunit to the presynaptic terminal, leading to a reduction in calcium influx.[5][6] This, in turn, suppresses the release of excitatory neurotransmitters such as glutamate, substance P, and calcitonin gene-related peptide (CGRP) from primary afferent nerve terminals in the spinal cord.[6] The reduced neurotransmitter release dampens neuronal hyperexcitability and central sensitization, key mechanisms underlying the generation and maintenance of neuropathic pain.[6][7]

Beyond its primary action on VGCCs, some studies suggest that Mirogabalin may also exert its effects through indirect mechanisms, including the modulation of inflammatory responses.[2][7] For instance, repeated administration has been shown to prevent the activation of spinal microglia and macrophages and reduce the levels of pronociceptive chemokines like CCL2 and CCL5 in a mouse model of neuropathic pain.[2]

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron cluster_glial Glial Cells Mirogabalin This compound a2d1 α2δ-1 subunit Mirogabalin->a2d1 Binds with high affinity and slow dissociation Microglia Microglia/Macrophage Activation Mirogabalin->Microglia Inhibits VGCC Voltage-Gated Calcium Channel (VGCC) a2d1->VGCC Modulates Ca_influx Ca²⁺ Influx VGCC->Ca_influx Inhibits Vesicles Synaptic Vesicles (Glutamate, Substance P) Ca_influx->Vesicles Triggers fusion Release Neurotransmitter Release Ca_influx->Release Inhibits Vesicles->Release Leads to Pain_Signal Pain Signal Transmission Release->Pain_Signal Reduced stimulation Chemokines CCL2, CCL5 Release Microglia->Chemokines Reduces

Caption: Mirogabalin's mechanism of action.

Comparative Analgesic Effects in Neuropathic Pain Models

The analgesic efficacy of Mirogabalin has been predominantly evaluated in the Chronic Constriction Injury (CCI) model of neuropathic pain in Albino-Swiss CD-1 mice.[1][2] The following tables summarize the key findings from these studies, comparing different doses of Mirogabalin with a vehicle control and, where available, with pregabalin.

Single Dose Administration in CCI Model (Albino-Swiss CD-1 Mice)
Drug/Dose (mg/kg, i.p.)Time Post-Dose (hours)Pain AssessmentOutcomeReference
Mirogabalin (10)1von Frey TestReduced tactile hypersensitivity[1]
Mirogabalin (20)1von Frey TestReduced tactile hypersensitivity[1]
Mirogabalin (40)1von Frey TestSignificant attenuation of tactile hypersensitivity (p < 0.0001)[1]
Mirogabalin (40)2von Frey TestAnalgesic effect observed up to 2 hours[1]
Mirogabalin (10)4Cold Plate TestAttenuated thermal hypersensitivity[1]
Mirogabalin (20)4Cold Plate TestSignificantly reduced thermal hypersensitivity[1]
Mirogabalin (40)1-4Cold Plate TestSignificant analgesic effect[1]
Pregabalin (10)1von Frey TestNo significant pain relief[2]
Pregabalin (20)1von Frey TestNo significant pain relief[2]
Pregabalin (40)1von Frey TestStrongest analgesic effect for this drug[2]
Mirogabalin (40)1von Frey TestMore effective than Pregabalin (40 mg/kg)[2]
Repeated Dose Administration in CCI Model (Albino-Swiss CD-1 Mice)
Drug/Dose (mg/kg, i.p.)Duration of TreatmentPain AssessmentOutcomeReference
Mirogabalin (20)Twice daily for 7 daysvon Frey TestGreatest analgesic effect observed on day 7 (p < 0.0001)[1]
Mirogabalin (20)Twice daily for 7 daysCold Plate TestGreatest analgesic effect observed on day 7 (p < 0.0001)[1]
Mirogabalin (20)Twice daily for 7 daysSpinal Microglia/Macrophage markers (Iba-1)Significantly inhibited upregulation[2]
Mirogabalin (20)Twice daily for 7 daysSpinal Astroglia (GFAP) and Neutrophil (MPO) markersNo significant changes[2]
Mirogabalin (20)Twice daily for 7 daysSpinal pp38/p38 levelsSignificantly inhibited the increase[8]
Mirogabalin (20)Twice daily for 7 daysSpinal CCL2 and CCL5 levelsStrongly diminished levels[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

Chronic Constriction Injury (CCI) of the Sciatic Nerve

This widely used model induces neuropathic pain that mimics symptoms in humans.

  • Animals: Adult male Albino-Swiss CD-1 mice (20-25 g) are used.[2]

  • Anesthesia: Mice are anesthetized with isoflurane.[2]

  • Surgical Procedure:

    • An incision is made on the lateral side of the thigh to expose the sciatic nerve.

    • Three loose ligatures are tied around the sciatic nerve with a 1 mm spacing.

    • The muscle and skin are then sutured.

  • Post-operative Care: Animals are monitored for recovery and signs of infection.

  • Behavioral Testing: Pain hypersensitivity is typically assessed starting several days post-surgery.

Behavioral Assessments of Pain

This test measures sensitivity to mechanical stimuli.

  • Acclimation: Mice are placed in individual plastic cages with a wire mesh floor and allowed to acclimate for a period before testing.[1]

  • Stimulation: Calibrated von Frey filaments of increasing force are applied to the plantar surface of the hind paw.

  • Response: A positive response is recorded as a sharp withdrawal of the paw.

  • Threshold Determination: The 50% paw withdrawal threshold is calculated using the up-down method.

This test assesses sensitivity to cold stimuli.

  • Apparatus: A metal plate is maintained at a constant, non-noxious cold temperature.

  • Procedure: Mice are placed on the cold plate, and the latency to the first sign of pain (e.g., paw licking, jumping) is recorded.

  • Cut-off Time: A cut-off time is set to prevent tissue damage.

cluster_setup Experimental Setup cluster_treatment Treatment Protocol cluster_assessment Assessment cluster_analysis Data Analysis Animals Select Mouse Strain (e.g., Albino-Swiss CD-1) Pain_Model Induce Pain Model (e.g., Chronic Constriction Injury) Animals->Pain_Model Drug_Admin Administer Mirogabalin or Vehicle (Single or Repeated Dosing) Pain_Model->Drug_Admin Behavioral Behavioral Testing (von Frey, Cold Plate) Drug_Admin->Behavioral Molecular Molecular Analysis (Spinal Cord Tissue) Drug_Admin->Molecular Data_Analysis Statistical Analysis and Comparison Behavioral->Data_Analysis Molecular->Data_Analysis

Caption: General experimental workflow for assessing Mirogabalin's analgesic effects.

Cross-Strain Validation and Future Directions

While the existing data robustly supports the analgesic efficacy of Mirogabalin in Albino-Swiss CD-1 mice, there is a notable lack of studies directly comparing its effects across different mouse strains (e.g., C57BL/6, BALB/c) within a single study. Such cross-validation is crucial, as the genetic background of mouse strains can significantly influence pain perception, inflammatory responses, and drug metabolism, thereby affecting the observed analgesic efficacy.

Future research should prioritize direct, head-to-head comparisons of Mirogabalin's effects in multiple, commonly used mouse strains. This would not only strengthen the preclinical evidence for its analgesic properties but also provide valuable insights into the potential influence of genetic factors on treatment outcomes. Such studies would be instrumental in bridging the gap between preclinical findings and clinical applications, ultimately aiding in the development of more personalized pain management strategies.

References

Head-to-head study of CNS side effects of Mirogabalin Besylate versus other gabapentinoids

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the central nervous system (CNS) side effects of Mirogabalin Besylate versus other commonly used gabapentinoids, namely pregabalin and gabapentin. The information is compiled from a review of published clinical and preclinical data, with a focus on quantitative comparisons and the underlying pharmacological mechanisms.

Executive Summary

This compound is a novel gabapentinoid that exhibits a unique binding profile to the α2δ subunits of voltage-gated calcium channels (VGCCs).[1][2][3] Preclinical and clinical evidence suggests that this selectivity may translate to a more favorable CNS side-effect profile compared to older gabapentinoids like pregabalin and gabapentin. The most frequently reported CNS-related adverse events for all gabapentinoids include somnolence, dizziness, and ataxia.[4] While direct head-to-head, double-blind, randomized controlled trials with CNS side effects as the primary endpoint are limited, several studies, including retrospective analyses and studies where patients switched medications, provide valuable comparative data.

Mechanism of Action and Rationale for Improved CNS Tolerability

Gabapentinoids exert their effects by binding to the α2δ subunits of VGCCs, which are crucial in regulating the release of excitatory neurotransmitters.[5][6] The α2δ subunit has two major subtypes: α2δ-1 and α2δ-2. The analgesic effects of gabapentinoids are primarily mediated through their binding to the α2δ-1 subunit, which is highly expressed in the dorsal root ganglion and spinal dorsal horn.[1][7] Conversely, the α2δ-2 subunit is more concentrated in the cerebellum and is thought to be associated with CNS-related side effects such as dizziness and ataxia.[1][5]

Mirogabalin is distinguished by its high affinity for and slow dissociation from the α2δ-1 subunit, leading to sustained analgesic efficacy.[1][2][8] Crucially, it exhibits a lower affinity for and more rapid dissociation from the α2δ-2 subunit compared to pregabalin.[1][2][5] This differential binding characteristic is the primary pharmacological basis for the hypothesis that mirogabalin may have a wider therapeutic window and a reduced incidence of CNS adverse events.[1][8]

Signaling Pathway Diagram

Comparative Mechanism of Action of Mirogabalin and Pregabalin.

Quantitative Comparison of CNS Side Effects

The following table summarizes the incidence of key CNS side effects from comparative studies. It is important to note the differences in study design (e.g., retrospective vs. prospective, patient populations) when interpreting these data.

Side EffectMirogabalin Incidence (%)Pregabalin Incidence (%)Study PopulationStudy DesignSource
Somnolence 7.312.2Patients with neuropathic pain from lumbar disease who switched from pregabalinRetrospective[9][10]
Dizziness 4.914.6Patients with neuropathic pain from lumbar disease who switched from pregabalinRetrospective[9][10]
Somnolence 14.5 (30 mg/day)20.9 (300 mg/day)Patients with diabetic peripheral neuropathic painRandomized Controlled Trial[9]
Dizziness 10.9 (30 mg/day)19.4 (300 mg/day)Patients with diabetic peripheral neuropathic painRandomized Controlled Trial[9]
Somnolence 30.0 (5-15 mg/day)Not directly comparedPatients with lumbar spinal stenosisRandomized Controlled Trial[11]
Dizziness 25.5 (5-15 mg/day)Not directly comparedPatients with lumbar spinal stenosisRandomized Controlled Trial[11]

A retrospective cohort study in Japan involving 130,244 patients aged 65 and older found that mirogabalin was associated with a slightly lower risk of a composite outcome that included fractures or switching to other medications compared to pregabalin. However, the authors concluded that this difference may not be clinically significant.[11]

Experimental Protocols

Detailed experimental protocols are proprietary to the conducting research organizations. However, the methodologies of key cited studies can be summarized as follows:

1. Retrospective Study in Patients Switching from Pregabalin to Mirogabalin (Sakai et al.) [9][10]

  • Study Design: A retrospective, single-center study.

  • Participants: 82 patients with neuropathic pain related to lumbar disease who were switched from pregabalin to mirogabalin due to either lack of efficacy or adverse events.

  • Intervention: Patients' medication was switched from pregabalin to mirogabalin. The doses were at the discretion of the treating physician.

  • Data Collection: Patient records were reviewed to determine the incidence of somnolence and dizziness while on pregabalin and after switching to mirogabalin. Adverse events were assessed at 4 weeks post-switch.

  • Outcome Measures: The primary outcomes were the incidence rates of somnolence and dizziness with each medication.

2. Randomized Controlled Trial in Diabetic Peripheral Neuropathic Pain (Baba et al., as cited in Sakai et al.) [9]

  • Study Design: A randomized, double-blind, placebo-controlled trial.

  • Participants: Patients diagnosed with diabetic peripheral neuropathic pain.

  • Intervention: Patients were randomized to receive either mirogabalin (30 mg/day), pregabalin (300 mg/day), or a placebo.

  • Data Collection: Adverse events, including somnolence and dizziness, were systematically recorded throughout the trial period.

  • Outcome Measures: The incidence of treatment-emergent adverse events was a key safety endpoint.

Clinical Trial Workflow for Assessing CNS Side Effects

The following diagram illustrates a typical workflow for a clinical trial designed to assess and compare the CNS side effects of different gabapentinoids.

cluster_setup Study Setup cluster_intervention Intervention cluster_followup Follow-up & Data Collection cluster_analysis Data Analysis Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Baseline_Assessment Baseline Assessment (Pain Scores, CNS Symptom Questionnaires) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Arm_A Mirogabalin (Dose Titration) Randomization->Arm_A Arm_B Pregabalin (Dose Titration) Randomization->Arm_B Arm_C Placebo Randomization->Arm_C Weekly_Visits Weekly/Bi-weekly Visits Arm_A->Weekly_Visits Arm_B->Weekly_Visits Arm_C->Weekly_Visits AE_Monitoring Adverse Event Monitoring (Spontaneous Reports & Questionnaires) Weekly_Visits->AE_Monitoring Efficacy_Assess Efficacy Assessment (Pain Scores) Weekly_Visits->Efficacy_Assess Data_Lock Database Lock AE_Monitoring->Data_Lock Efficacy_Assess->Data_Lock Statistical_Analysis Statistical Analysis (Incidence Rates, Severity) Data_Lock->Statistical_Analysis Final_Report Final Study Report Statistical_Analysis->Final_Report

Typical Clinical Trial Workflow for CNS Side Effect Assessment.

Conclusion

The available evidence suggests that this compound may offer a favorable CNS side-effect profile compared to pregabalin, particularly concerning somnolence and dizziness. This is theoretically supported by its unique binding kinetics to the α2δ-1 and α2δ-2 subunits of voltage-gated calcium channels. However, more direct, large-scale, head-to-head, randomized controlled trials are needed to definitively establish the comparative CNS safety profile of mirogabalin against other gabapentinoids. Researchers and clinicians should consider these findings in the context of individual patient characteristics and treatment goals. The equianalgesic daily dose for 30 mg of mirogabalin is estimated to be 600 mg of pregabalin and over 1,200 mg of gabapentin.[1][2][8][12]

References

Mirogabalin Besylate: An In Vivo Examination of its Anti-inflammatory Properties in Comparison to Standard Therapies

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Introduction

Mirogabalin Besylate, a novel gabapentinoid, has garnered significant attention for its potent analgesic effects in neuropathic pain. Emerging evidence suggests that its mechanism of action may also encompass anti-inflammatory properties, a feature of considerable interest in the development of new therapeutic agents. This guide provides a comprehensive in vivo comparison of the anti-inflammatory effects of this compound against other established drugs, including the related gabapentinoid Pregabalin and traditional non-steroidal anti-inflammatory drugs (NSAIDs), Diclofenac and Celecoxib.

The data presented herein is compiled from various preclinical studies to offer an objective overview for researchers, scientists, and professionals in drug development. While direct head-to-head comparative studies in classical acute inflammation models are limited for this compound, this guide synthesizes available data from relevant in vivo models to facilitate a scientific comparison.

Comparative Efficacy of Anti-inflammatory Agents: In Vivo Data

The following tables summarize the quantitative data from in vivo studies, showcasing the anti-inflammatory effects of this compound, Pregabalin, Diclofenac, and Celecoxib in various animal models of inflammation. It is important to note that the data for this compound is primarily derived from neuropathic pain models with a significant inflammatory component, whereas the data for the other agents are from established acute and chronic inflammation models.

Table 1: In Vivo Anti-inflammatory Effects of this compound

DrugModelSpeciesDoseKey Anti-inflammatory Findings
This compound Chronic Constriction Injury (CCI) of the sciatic nerve (Neuropathic Pain Model)Mouse20 mg/kg (i.p., repeated)Significantly prevented spinal microglia/macrophage activation. Reduced levels of pronociceptive chemokines CCL2 and CCL5. Reduced p38MAPK levels.[1]
Formalin Test (Inflammatory Pain Model)Rat1, 3, 10 mg/kg (p.o.)Dose-dependent reduction in flinching behavior in both phase 1 (acute nociceptive) and phase 2 (inflammatory).[2][3][4]
Streptozotocin-induced Diabetic NeuropathyRat10, 30 mg/kg (p.o.)Attenuated tactile allodynia, a symptom associated with neuroinflammation.[5]

Table 2: In Vivo Anti-inflammatory Effects of Pregabalin

DrugModelSpeciesDoseKey Anti-inflammatory Findings
Pregabalin Carrageenan-Induced Paw EdemaRat30, 50, 100 mg/kg (i.p.)Significantly decreased paw thickness, comparable to indomethacin. Dose-independently decreased IL-1β and TNF-α levels.[6][7][8][9][10]
Lipopolysaccharide (LPS)/Concanavalin A (ConA)-induced inflammationMouseNot specifiedInhibited basal and LPS/ConA-induced IL-6 and TNF-α secretion in vivo. Attenuated mitogen-induced inflammatory changes in the spleen.[11][12]

Table 3: In Vivo Anti-inflammatory Effects of Diclofenac

DrugModelSpeciesDoseKey Anti-inflammatory Findings
Diclofenac Carrageenan-Induced Paw EdemaRat5, 20 mg/kg (p.o.)Significantly reduced paw edema at all time points. Produced a maximum inhibition of paw swelling of 56.17% (5 mg/kg) and 71.82% (20 mg/kg).[13][14][15]
Carrageenan-Induced Paw EdemaRat3-100 mg/kg (p.o.)Dose-dependent reduction in total edema with an ED50 of 3.74 ± 1.39 mg/kg.[16]

Table 4: In Vivo Anti-inflammatory Effects of Celecoxib

DrugModelSpeciesDoseKey Anti-inflammatory Findings
Celecoxib Adjuvant-Induced ArthritisRat5 mg/kgEffective in decreasing elevated levels of IL-6, IL-1β, and TNF-α. Showed nearly equipotent anti-inflammatory response to diclofenac in this model.[17][18]
Complete Freund's Adjuvant (CFA)-induced Rheumatoid ArthritisRatNot specifiedSignificantly reduced inflammation and edema volume. Suppressed CFA-induced pro-inflammatory cytokines (TNF-α and IL-1β) in splenic tissues.

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited in this guide are provided below to facilitate replication and further investigation.

Carrageenan-Induced Paw Edema

This is a widely used and reproducible model of acute inflammation.

  • Animals: Male Wistar rats or Swiss albino mice.

  • Procedure:

    • A baseline measurement of the paw volume of the animals is taken using a plethysmometer.

    • The test compound (e.g., Mirogabalin, Pregabalin, Diclofenac, Celecoxib) or vehicle is administered, typically intraperitoneally (i.p.) or orally (p.o.), at a predetermined time before the carrageenan injection.

    • A 1% w/v solution of lambda-carrageenan in saline is injected into the sub-plantar surface of the right hind paw.

    • Paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, 5, and 6 hours).

  • Endpoints: The primary endpoint is the change in paw volume (edema) compared to the vehicle-treated control group. The percentage inhibition of edema is calculated. Secondary endpoints can include measurement of inflammatory mediators (e.g., cytokines, prostaglandins) in the paw tissue or systemic circulation.

Formalin Test

The formalin test is a model of inflammatory pain that has two distinct phases, allowing for the assessment of both acute nociceptive and persistent inflammatory pain responses.

  • Animals: Male Sprague-Dawley rats or C57BL/6 mice.

  • Procedure:

    • Animals are habituated to the observation chambers.

    • The test compound or vehicle is administered prior to the formalin injection.

    • A dilute solution of formalin (typically 1-5%) is injected subcutaneously into the plantar surface of one hind paw.

    • The amount of time the animal spends licking, biting, or flinching the injected paw is recorded. Observations are typically divided into two phases: Phase 1 (0-5 minutes post-injection), reflecting direct chemical irritation of nociceptors, and Phase 2 (15-60 minutes post-injection), which is associated with an inflammatory response.

  • Endpoints: The total time spent in nociceptive behaviors during Phase 1 and Phase 2 is quantified. A reduction in these behaviors indicates an analgesic and/or anti-inflammatory effect.

Adjuvant-Induced Arthritis (AIA)

AIA is a widely used animal model for chronic inflammation and rheumatoid arthritis.

  • Animals: Typically Lewis rats.

  • Procedure:

    • Arthritis is induced by a single intradermal injection of Complete Freund's Adjuvant (CFA) into the base of the tail or a footpad.

    • The development of polyarthritis is monitored over several weeks.

    • Treatment with the test compound or vehicle is initiated either prophylactically (before or at the time of adjuvant injection) or therapeutically (after the onset of arthritis).

  • Endpoints: The severity of arthritis is assessed by scoring clinical signs such as erythema, swelling, and joint deformity. Paw volume or thickness is also measured. Histopathological analysis of the joints and measurement of inflammatory markers in the serum or joint tissue are also common endpoints.

Visualizing Mechanisms and Workflows

Signaling Pathway of Mirogabalin's Anti-inflammatory Action

The following diagram illustrates the proposed signaling pathway through which this compound may exert its anti-inflammatory effects, primarily based on findings in neuropathic pain models.

Mirogabalin_Anti_inflammatory_Pathway Mirogabalin Mirogabalin Besylate a2d1 α2δ-1 subunit of Voltage-Gated Ca2+ Channels Mirogabalin->a2d1 Binds to Microglia Microglia/ Macrophage Activation Mirogabalin->Microglia Inhibits Ca_influx Reduced Ca2+ Influx a2d1->Ca_influx Modulates Neurotransmitter Decreased Release of Excitatory Neurotransmitters (e.g., Glutamate, Substance P) Ca_influx->Neurotransmitter Inflammation Attenuation of Neuroinflammation Neurotransmitter->Inflammation Reduces Nociceptive Signaling Chemokines Reduced Production of Pronociceptive Chemokines (CCL2, CCL5) Microglia->Chemokines p38MAPK Inhibition of p38 MAPK Pathway Microglia->p38MAPK Chemokines->Inflammation p38MAPK->Inflammation

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Experimental Workflow for In Vivo Validation

This diagram outlines a general workflow for the in vivo validation of a novel anti-inflammatory compound.

InVivo_Workflow start Hypothesis: Compound X has anti-inflammatory properties model_selection Selection of In Vivo Inflammation Model (e.g., Carrageenan, Formalin, AIA) start->model_selection dosing Dose-Range Finding and Administration model_selection->dosing treatment Treatment with Compound X vs. Vehicle and Positive Control (e.g., Diclofenac) dosing->treatment assessment Assessment of Inflammatory Parameters (e.g., Paw Edema, Pain Behavior) treatment->assessment biochemical Biochemical Analysis (Cytokines, Prostaglandins) treatment->biochemical histology Histopathological Evaluation treatment->histology data_analysis Data Analysis and Statistical Evaluation assessment->data_analysis biochemical->data_analysis histology->data_analysis conclusion Conclusion on Anti-inflammatory Efficacy data_analysis->conclusion

Caption: General experimental workflow for in vivo anti-inflammatory drug validation.

Conclusion

The available in vivo data suggests that this compound possesses anti-inflammatory properties, as evidenced by its modulation of key inflammatory mediators and pathways in neuropathic pain models. While it shows promise, particularly in conditions with a neuro-inflammatory component, its efficacy in classical acute inflammatory models, in direct comparison with established NSAIDs like Diclofenac and Celecoxib, requires further investigation. Pregabalin, a related gabapentinoid, has demonstrated clear anti-inflammatory effects in the carrageenan-induced paw edema model, providing a rationale for further exploring this therapeutic aspect within the gabapentinoid class. This comparative guide serves as a valuable resource for researchers and drug developers, highlighting the current state of knowledge and identifying key areas for future research to fully elucidate the anti-inflammatory potential of this compound.

References

Safety Operating Guide

Proper Disposal of Mirogabalin Besylate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of Mirogabalin Besylate is a critical component of laboratory safety and regulatory compliance. This document provides essential, step-by-step guidance for the safe and compliant disposal of this compound, ensuring the protection of personnel and the environment.

This compound, a gabapentinoid currently approved for use in Japan and other regions for treating neuropathic pain, is not classified as a hazardous waste by the U.S. Environmental Protection Agency (EPA).[1] Furthermore, as of the latest information, this compound is not approved by the U.S. Food and Drug Administration (FDA) and is therefore not a scheduled controlled substance by the Drug Enforcement Administration (DEA) in the United States.[1][2][3] Consequently, in the U.S., it should be managed as a non-hazardous, non-controlled pharmaceutical waste.

Disposal Plan: A Step-by-Step Guide

Adherence to the following procedural steps will ensure the safe and compliant disposal of this compound from a laboratory setting.

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure appropriate PPE is worn, including:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • Laboratory coat

2. Waste Segregation:

  • Do not dispose of this compound down the drain or in regular trash.

  • Segregate this compound waste from other laboratory waste streams. This includes pure compound, contaminated labware (e.g., vials, pipette tips), and any solutions containing the compound.

3. Containment:

  • Place all this compound waste into a designated, leak-proof, and clearly labeled waste container.

  • The container should be made of a material compatible with the chemical.

  • The label should clearly identify the contents as "this compound Waste" or "Non-Hazardous Pharmaceutical Waste."

4. Licensed Waste Disposal Vendor:

  • Arrange for the collection and disposal of the this compound waste through a licensed and reputable pharmaceutical waste vendor.

  • These vendors are equipped to handle and dispose of chemical and pharmaceutical waste in accordance with all federal, state, and local regulations.

  • The primary recommended method of disposal for non-hazardous pharmaceuticals is incineration by a licensed facility to ensure complete destruction.

5. Documentation:

  • Maintain accurate records of the disposal process, including the name of the waste vendor, the date of collection, and the quantity of waste disposed of. This documentation is crucial for regulatory compliance and internal safety audits.

Quantitative Data Summary

While specific quantitative disposal limits for this compound are not defined due to its non-hazardous classification, the following table summarizes key identification information.

IdentifierValue
Chemical Name This compound
CAS Number 1138245-21-2
Molecular Formula C18H25NO5S
EPA Hazardous Waste Status Not Listed
DEA Controlled Substance Status (U.S.) Not Scheduled

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory environment.

Mirogabalin_Disposal_Workflow cluster_prep Preparation cluster_segregation Segregation & Containment cluster_disposal Disposal cluster_documentation Documentation start Start: Identify this compound Waste ppe Don Appropriate PPE start->ppe segregate Segregate from other waste streams ppe->segregate contain Place in a labeled, leak-proof container segregate->contain vendor Contact Licensed Waste Vendor contain->vendor incinerate Incineration by Vendor vendor->incinerate document Record Disposal Details incinerate->document end End: Compliant Disposal document->end

This compound Disposal Workflow

Disclaimer: This information is intended for guidance in a laboratory setting within the United States. Regulations for pharmaceutical disposal can vary by location. Always consult your institution's Environmental Health and Safety (EHS) department and adhere to all applicable federal, state, and local regulations.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Mirogabalin Besylate

Author: BenchChem Technical Support Team. Date: November 2025

Essential protocols for the safe handling, storage, and disposal of Mirogabalin Besylate are critical for ensuring the well-being of laboratory personnel and maintaining a secure research environment. This guide provides immediate, essential safety and logistical information, including detailed operational and disposal plans, to support researchers, scientists, and drug development professionals.

This compound is an active pharmaceutical ingredient (API) that requires careful handling due to its potential hazards.[1] Adherence to proper safety protocols is paramount to minimize exposure and mitigate risks. The following information synthesizes data from multiple safety data sheets (SDS) to provide a comprehensive overview of the necessary personal protective equipment (PPE) and procedures.

Hazard Identification and Personal Protective Equipment

This compound is classified as harmful if swallowed, causing skin irritation and serious eye irritation.[1][2] One safety data sheet also indicates that it may cause allergy or asthma symptoms, respiratory irritation, and is suspected of causing genetic defects and damaging fertility or the unborn child.[3] Given these potential hazards, the use of appropriate personal protective equipment is mandatory.

Summary of Hazard Classifications and Recommended PPE:

Hazard CategoryGHS ClassificationRecommended Personal Protective Equipment (PPE)
Acute Oral Toxicity Category 4 (H302: Harmful if swallowed)Engineering controls (fume hood, ventilated balance enclosure), lab coat, safety glasses with side shields, gloves.
Skin Corrosion/Irritation Category 2 (H315: Causes skin irritation)Impervious clothing, protective gloves.[1]
Serious Eye Damage/Irritation Category 2A (H319: Causes serious eye irritation)Safety goggles with side-shields.[1]
Respiratory/Skin Sensitization Category 1 (H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled; H317: May cause an allergic skin reaction)Wear NIOSH/MSHA or European Standard EN 149 approved respirator.[2]
Germ Cell Mutagenicity Category 2 (H341: Suspected of causing genetic defects)Full personal protective equipment, including respiratory protection.[3]
Reproductive Toxicity Category 2 (H361: Suspected of damaging fertility or the unborn child)Full personal protective equipment, including respiratory protection.[3]

Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to minimize exposure risk. The following step-by-step guide outlines the key procedures from preparation to disposal.

Experimental Workflow for Handling this compound:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Disposal prep_area Designate Handling Area weighing Weighing in Ventilated Enclosure prep_area->weighing 3. Begin Handling gather_ppe Gather Required PPE gather_ppe->prep_area 2. Prepare Workspace prep_sds Review Safety Data Sheet prep_sds->gather_ppe 1. Assess Risks dissolving Dissolving in Fume Hood weighing->dissolving 4. Prepare Solution decontaminate Decontaminate Surfaces with Alcohol dissolving->decontaminate 5. Post-Handling clean_glassware Clean Glassware decontaminate->clean_glassware waste_solid Dispose of Solid Waste in Labeled Container clean_glassware->waste_solid 6. Waste Management waste_liquid Dispose of Liquid Waste via Licensed Contractor waste_solid->waste_liquid dispose_ppe Dispose of Contaminated PPE as Hazardous Waste waste_liquid->dispose_ppe

Safe Handling Workflow for this compound

Step-by-Step Handling Procedures:

  • Preparation:

    • Designate a specific area for handling this compound, preferably within a laboratory with controlled access.

    • Ensure a safety shower and eyewash station are readily accessible.[1]

    • Before starting any work, thoroughly review the Safety Data Sheet (SDS).[1][2][3][4][5]

    • Assemble all necessary PPE, including a lab coat, chemical-resistant gloves, and safety goggles with side shields.[1] For procedures that may generate dust or aerosols, a respirator is required.[2]

  • Weighing and Handling:

    • All weighing and handling of solid this compound should be performed in a ventilated enclosure, such as a chemical fume hood or a powder containment hood, to prevent inhalation of dust.[1][4]

    • Use non-sparking tools to avoid ignition sources.[4]

    • Avoid direct contact with the skin and eyes.[4]

  • Spill Management:

    • In the event of a spill, evacuate personnel from the immediate area.[1]

    • Wear full personal protective equipment, including respiratory protection, before attempting to clean the spill.[1]

    • For solid spills, carefully sweep up the material and place it in a suitable, closed container for disposal.[3] Avoid creating dust.

    • For liquid spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, diatomite) and place it in a sealed container for disposal.[1]

    • Decontaminate the spill area and any contaminated equipment by scrubbing with alcohol.[1]

Disposal Plan

Proper disposal of this compound and any associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Disposal: All waste containing this compound should be considered hazardous waste.

    • Dispose of contents and containers in accordance with local, state, and federal regulations.[1]

    • The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4]

    • Do not discharge into sewer systems or contaminate water, foodstuffs, feed, or seed.[4]

  • Contaminated Materials:

    • Contaminated clothing should be removed immediately and washed before reuse.[1]

    • Disposable PPE (gloves, etc.) should be placed in a sealed bag and disposed of as hazardous waste.

    • Contaminated packaging can be triple-rinsed (or equivalent) and offered for recycling or reconditioning, or punctured to make it unusable and disposed of in a sanitary landfill.[4]

By adhering to these safety protocols, researchers can minimize their risk of exposure to this compound and ensure a safe and compliant laboratory environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.